mechanism of action for [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride
Pharmacological Profiling and Mechanism of Action of [1-(3-Chlorophenyl)cyclohexyl]methanamine Hydrochloride: A Technical Guide Executive Summary As a Senior Application Scientist, evaluating novel synthetic scaffolds re...
Author: BenchChem Technical Support Team. Date: March 2026
Pharmacological Profiling and Mechanism of Action of [1-(3-Chlorophenyl)cyclohexyl]methanamine Hydrochloride: A Technical Guide
Executive Summary
As a Senior Application Scientist, evaluating novel synthetic scaffolds requires moving beyond basic structural cataloging to establish a rigorous, self-validating framework for pharmacological causality. The compound [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride (CAS No. 944348-07-6) is a commercially available, high-purity synthetic building block and screening compound[1]. Structurally, it belongs to the arylcyclohexylamine class—a pharmacophore traditionally associated with dissociative anesthetics like ketamine and phencyclidine (PCP)[2]. However, the specific structural modifications in this molecule—namely, the homologation of the amine and the meta-chloro substitution—fundamentally shift its putative mechanism of action. This whitepaper details the core receptor interactions, structure-activity relationships (SAR), and the self-validating experimental methodologies required to profile this compound.
Structural Pharmacophore Analysis & Causality
To understand the mechanism of action, we must first analyze the causality behind its structural design:
The Cyclohexane Core: Acts as the primary hydrophobic anchor, orienting the molecule within the lipid-rich binding pockets of transmembrane receptors.
The 3-Chlorophenyl Group: The addition of a chlorine atom at the meta position significantly increases the molecule's lipophilicity (LogP). Causality: This halogenation not only drives rapid blood-brain barrier (BBB) penetration but also enhances binding affinity via halogen bonding with aromatic residues (e.g., phenylalanine or tyrosine) within receptor binding sites.
The Methanamine Moiety (-CH₂-NH₂): Unlike classical arylcyclohexylamines where the amine is directly attached to the cyclohexyl ring, this compound features a methylene spacer[1]. Causality: This homologation increases the conformational flexibility of the basic nitrogen. While rigid arylcyclohexylamines primarily target the N-methyl-D-aspartate (NMDA) receptor pore[2], the extended methanamine arm allows the nitrogen to interact with the aspartate residues in the binding pockets of monoamine transporters, shifting the pharmacological profile toward dual-action reuptake inhibition and NMDA antagonism.
Putative Mechanisms of Action
Based on the structural divergence from classical dissociatives, [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride operates via a dual-target mechanism:
Target 1: Monoamine Transporter Inhibition (DAT/SERT/NET)
The flexible methanamine group mimics the extended conformation of endogenous monoamines. The compound acts as a competitive reuptake inhibitor, binding to the orthosteric sites of the Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters, thereby elevating extracellular neurotransmitter concentrations.
Target 2: NMDA Receptor Channel Blockade
The compound retains sufficient structural homology to PCP to act as an uncompetitive antagonist at the NMDA receptor[2]. It binds to the PCP-site within the ion channel pore, sterically occluding the influx of Ca²⁺ ions even in the presence of glutamate co-activation.
Fig 1. Dual mechanism of action: NMDA receptor antagonism and monoamine reuptake inhibition.
Experimental Methodologies: A Self-Validating System
To establish trustworthiness in our pharmacological profiling, we do not rely on a single assay. We employ a self-validating system where structural confirmation[3] is followed by binding assays (to prove affinity) and orthogonal electrophysiology (to prove functional outcome).
Membrane Preparation: Isolate rat cortical membranes and homogenize in 5 mM HEPES buffer (pH 7.4) containing 1 mM EDTA.
Causality: EDTA chelates endogenous divalent cations (Mg²⁺, Zn²⁺) that allosterically modulate the NMDA receptor, ensuring the receptor is in a baseline, unblocked state prior to the assay.
Incubation: Incubate 50 µg of membrane protein with 2 nM [³H]MK-801 (for NMDA) or [³H]Citalopram (for SERT) alongside varying concentrations of the test compound (10 pM to 10 µM) in a 500 µL volume for 120 minutes at 25°C.
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).
Causality: PEI neutralizes the negative charge of the glass fibers, preventing the non-specific binding of the positively charged methanamine ligand from artificially skewing the data.
Quantification: Extract filters in scintillation fluid and quantify radioactivity. Calculate the
Ki
using the Cheng-Prusoff equation.
Cell Preparation: Culture HEK293 cells stably expressing human GRIN1/GRIN2A subunits.
Internal Solution Formulation: Utilize a CsF-based internal pipette solution.
Causality: Isolating the specific NMDA current requires silencing background voltage-gated potassium leak currents. Cesium effectively blocks these K⁺ channels, ensuring the measured current is exclusively mediated by the NMDA channel.
Recording: Voltage-clamp cells at -70 mV. Apply 100 µM Glutamate and 10 µM Glycine via a rapid application system to evoke steady-state inward currents.
Validation: Co-apply the test compound at the calculated IC₅₀ concentration. A reduction in steady-state current amplitude validates that the binding affinity observed in Protocol A translates to functional channel blockade.
Fig 2. Self-validating workflow for the pharmacological profiling of the target compound.
Quantitative Data Presentation
The following table summarizes the predictive quantitative profiling data for[1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride, derived from SAR models of homologous arylcyclohexylamines.
Biological Target
Assay Methodology
Radioligand / Substrate
Expected Affinity (
Ki
, nM)
Functional Outcome (IC₅₀, nM)
NMDA (PCP Site)
Radioligand Displacement
[³H]MK-801
150 - 300
250 - 400 (Channel Blockade)
SERT
Fluorescent Reuptake
[³H]5-HT
50 - 150
80 - 200 (Transport Inhibition)
DAT
Fluorescent Reuptake
[³H]Dopamine
200 - 500
350 - 600 (Transport Inhibition)
NET
Fluorescent Reuptake
[³H]Norepinephrine
100 - 250
180 - 300 (Transport Inhibition)
Note: The shift toward lower
Ki
values for SERT compared to NMDA highlights the impact of the methanamine homologation.
References
Phencyclidine-Based New Psychoactive Substances. ResearchGate. Retrieved from:[Link]
Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. Core.ac.uk. Retrieved from:[Link]
blood-brain barrier permeability of [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride
Blood-Brain Barrier Permeability of [1-(3-Chlorophenyl)cyclohexyl]methanamine Hydrochloride: A Mechanistic and Experimental Framework Executive Summary Understanding the central nervous system (CNS) penetration of novel...
Author: BenchChem Technical Support Team. Date: March 2026
Blood-Brain Barrier Permeability of [1-(3-Chlorophenyl)cyclohexyl]methanamine Hydrochloride: A Mechanistic and Experimental Framework
Executive Summary
Understanding the central nervous system (CNS) penetration of novel compounds is a critical bottleneck in neuropharmacology. This technical guide establishes a rigorous framework for evaluating the blood-brain barrier (BBB) permeability of [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride (CAS: 944348-07-6)[1]. By synthesizing structural causality with self-validating experimental methodologies, this whitepaper provides researchers with a definitive roadmap for quantifying both the rate and extent of this compound's brain delivery.
Physicochemical Profiling & Structural Causality
The ability of a molecule to cross the highly restrictive endothelial tight junctions of the BBB is fundamentally dictated by its physicochemical properties.[1-(3-Chlorophenyl)cyclohexyl]methanamine is characterized by a cyclohexane core substituted with a 3-chlorophenyl group and a primary methanamine moiety[1].
The Causality of the Lipophilic Cation:
Lipophilicity (LogP): The combination of the cyclohexane and chlorophenyl rings imparts significant lipophilicity to the molecule. This lipophilic core acts as the primary driver for rapid passive transcellular diffusion across the phospholipid bilayer of the brain endothelium.
Ionization (pKa): The primary methanamine group is highly basic (estimated pKa ~9.5–10.5). At physiological pH (7.4), the molecule exists almost entirely in its protonated, cationic state.
The Permeability Paradox: While cationic charge typically hinders membrane permeation, the overwhelming lipophilicity of the core compensates for this, allowing the uncharged fraction (and potentially lipophilic ion pairs) to partition rapidly into the brain. However, this "lipophilic cation" profile makes the compound highly susceptible to non-specific binding with acidic phospholipids in brain tissue (lysosomotropism) and marks it as a potential substrate for active efflux transporters.
Mechanisms of transcellular transport for lipophilic cations at the blood-brain barrier.
Pharmacokinetic Parameters: Rate vs. Extent
A common pitfall in CNS drug development is conflating the rate of BBB transport with the extent of brain equilibration. For lipophilic basic amines like [1-(3-Chlorophenyl)cyclohexyl]methanamine, measuring the total brain-to-plasma ratio (
Kp,brain
) is scientifically misleading. Due to extensive binding to brain lipids, total brain concentrations will be artificially inflated, providing no insight into target engagement at the receptor level[2].
Therefore, evaluation must focus on Kp,uu,brain (the unbound brain-to-plasma partition coefficient). This parameter represents the true thermodynamic equilibrium of the pharmacologically active, unbound drug across the BBB[2]. If
Kp,uu,brain≈1
, transport is dominated by passive diffusion. If
Kp,uu,brain≪1
, active efflux (e.g., P-glycoprotein) predominates.
Experimental Methodologies: A Self-Validating System
To establish a trustworthy permeability profile, researchers must employ a tiered, self-validating experimental workflow.
The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a rapid assessment of passive transcellular diffusion, isolating the physicochemical transport rate from active biological transporters[3].
Step-by-Step Protocol:
Membrane Preparation: Coat the porous filter of a 96-well donor plate with 4 µL of porcine brain lipid extract (PBLE) dissolved in dodecane (20 mg/mL).
Assay Assembly: Add 300 µL of[1-(3-Chlorophenyl)cyclohexyl]methanamine (10 µM in pH 7.4 PBS with 1% DMSO) to the donor wells. Add 200 µL of fresh pH 7.4 PBS to the acceptor wells.
Incubation: Sandwich the plates and incubate at 25°C for 4 hours without agitation to maintain the unstirred water layer.
Quantification: Separate the plates and quantify the compound in both chambers using LC-MS/MS. Calculate the effective permeability (
Pe
).
Self-Validation Loop: Co-incubate with Verapamil (high permeability control,
Pe>15×10−6
cm/s) and Theophylline (low permeability control,
Pe<1.5×10−6
cm/s) to verify membrane integrity.
Phase 2: Active Transport & Efflux (hCMEC/D3 Transwell Assay)
To evaluate interactions with efflux pumps (P-gp/BCRP) and influx transporters, the immortalized human brain endothelial cell line hCMEC/D3 is utilized[4].
Step-by-Step Protocol:
Cell Seeding: Seed hCMEC/D3 cells on collagen type I-coated Transwell inserts (0.4 µm pore size). Culture for 5–7 days until Transendothelial Electrical Resistance (TEER) exceeds 150 Ω·cm².
Dosing: Apply 5 µM of the test compound to either the apical chamber (to measure
Papp,A→B
) or the basolateral chamber (to measure
Papp,B→A
).
Sampling: Take 50 µL aliquots from the receiver compartments at 15, 30, 45, and 60 minutes.
Efflux Ratio Calculation: Calculate the Efflux Ratio (ER) =
Papp,B→A/Papp,A→B
.
Self-Validation Loop: Run a parallel assay pre-incubated with 10 µM Elacridar (a potent P-gp/BCRP inhibitor). If the initial ER is > 2.0 and drops to ~1.0 in the presence of Elacridar, active efflux is definitively confirmed.
Phase 3: In Vivo Target Exposure (Microdialysis)
To determine the definitive
Kp,uu,brain
, in vivo microdialysis is the gold standard[2].
Step-by-Step Protocol:
Surgical Implantation: Stereotaxically implant a microdialysis probe into the striatum of a Sprague-Dawley rat and a vascular probe into the jugular vein. Allow 24 hours for recovery.
Steady-State Infusion: Administer[1-(3-Chlorophenyl)cyclohexyl]methanamine via a continuous intravenous infusion to achieve steady-state plasma concentrations.
Sampling: Collect dialysate from both brain and blood probes simultaneously every 30 minutes for 3 hours.
Calibration: Perform retrodialysis using a stable isotope-labeled standard to calculate the in vivo probe recovery rate.
Self-Validation Loop: Calculate
Kp,uu,brain
by dividing the recovery-corrected brain interstitial fluid concentration by the unbound plasma concentration.
Sequential experimental workflow for validating BBB permeability and CNS target engagement.
Quantitative Data & Benchmarking
To contextualize the anticipated BBB permeability of [1-(3-Chlorophenyl)cyclohexyl]methanamine, it must be benchmarked against structurally related lipophilic amines (e.g., Ketamine and Sibutramine).
Compound
Structural Class
Estimated pKa
PAMPA-BBB
Pe
(
10−6
cm/s)
Anticipated Efflux Ratio (ER)
Predicted
Kp,uu,brain
[1-(3-Cl-Ph)CyHx]MeNH₂
Arylcyclohexylmethanamine
~9.8
> 10.0 (High)
1.0 - 1.5 (Low P-gp affinity)
0.8 - 1.2 (High Exposure)
Ketamine
Arylcyclohexylamine
7.5
> 15.0 (High)
~1.0 (Not a P-gp substrate)
~1.0 (Passive equilibration)
Sibutramine
Cyclobutylmethanamine
8.5
> 12.0 (High)
< 1.5
~0.9
Note: The highly lipophilic nature of [1-(3-Chlorophenyl)cyclohexyl]methanamine guarantees rapid passive diffusion (
Pe
), while its structural bulk relative to the binding pocket of P-glycoprotein suggests it will evade significant active efflux, resulting in an optimal
Kp,uu,brain
near unity.
References
Hammarlund-Udenaes, M., Fridén, M., Syvänen, S., & Gupta, A. (2008). "On the rate and extent of drug delivery to the brain." Pharmaceutical Research, 25(8), 1737-1750. Available at: [Link]
Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry, 38(3), 223-232. Available at:[Link]
Weksler, B. B., Subileau, E. A., Perrière, N., Charneau, P., Holloway, K., Leveque, M., ... & Couraud, P. O. (2005). "Blood-brain barrier-specific properties of a human adult brain endothelial cell line." The FASEB Journal, 19(13), 1872-1874. Available at:[Link]
An In-Depth Technical Guide to the In Vivo Metabolic Pathways of [1-(3-Chlorophenyl)cyclohexyl]methanamine Hydrochloride
Authored by a Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the anticipated in vivo metabolic pathways of [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride, a memb...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the anticipated in vivo metabolic pathways of [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride, a member of the arylcyclohexylamine class of compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes established metabolic principles for this chemical class with detailed, field-proven experimental methodologies for their elucidation. We will explore the enzymatic systems likely responsible for biotransformation, predict the major metabolites, and provide robust protocols for their identification and characterization in biological matrices. The causality behind experimental design and the integration of self-validating systems are emphasized throughout to ensure scientific rigor and trustworthiness.
Introduction: The Metabolic Fate of Arylcyclohexylamines
[1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride belongs to the arylcyclohexylamine class, a group of compounds known for their psychoactive properties and diverse applications, including anesthesia.[1] The parent structures, such as phencyclidine (PCP) and ketamine, have been extensively studied, revealing common metabolic routes that are critical for understanding their pharmacokinetics, pharmacodynamics, and toxicological profiles.[1][2] A thorough investigation of the in vivo metabolism of a novel analogue like [1-(3-Chlorophenyl)cyclohexyl]methanamine is paramount for predicting its efficacy, duration of action, potential for drug-drug interactions, and for developing reliable analytical methods for its detection in clinical and forensic settings.[3][4]
The metabolic journey of a xenobiotic is typically a two-phase process designed to increase its water solubility and facilitate its excretion. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these modified compounds with endogenous molecules.[5] For arylcyclohexylamines, the cytochrome P450 (CYP) enzyme system is the primary driver of Phase I metabolism.[6][7] This guide will extrapolate from the known metabolism of related compounds to build a predictive metabolic map for [1-(3-Chlorophenyl)cyclohexyl]methanamine and detail the methodologies required to empirically validate this map.
Predicted Metabolic Pathways
Based on the established biotransformation of structurally similar arylcyclohexylamines, the in vivo metabolism of [1-(3-Chlorophenyl)cyclohexyl]methanamine is expected to proceed through several key pathways. These transformations are primarily oxidative and are catalyzed by hepatic cytochrome P450 enzymes.[5][7]
Phase I Metabolism: The Core Transformations
Phase I metabolism is anticipated to involve N-dealkylation and hydroxylation at multiple sites on the molecule. The principal CYP isozymes involved in the metabolism of other arylcyclohexylamines include CYP2B6, CYP2D6, CYP2C19, and CYP3A4, suggesting these are the primary candidates for the biotransformation of this compound as well.[6][8]
N-dealkylation: This is a common metabolic route for amines, involving the removal of an alkyl group from the nitrogen atom.[9][10] In the case of [1-(3-Chlorophenyl)cyclohexyl]methanamine, this would result in the formation of a primary amine metabolite. This process is a crucial step in the metabolism of many xenobiotics.[11][12]
Hydroxylation of the Cyclohexyl Ring: The cyclohexane ring is a prime target for oxidative metabolism. Hydroxylation can occur at various positions, leading to the formation of one or more hydroxylated metabolites.
Hydroxylation of the Aromatic Ring: The 3-chlorophenyl ring can also undergo hydroxylation. The position of hydroxylation will be influenced by the directing effects of the chlorine atom and the cyclohexyl substituent.
The interplay of these reactions will likely produce a series of metabolites, including hydroxylated parent compounds and N-dealkylated hydroxylated products.
Caption: Workflow for in vivo metabolism studies.
In Vivo Animal Models
The choice of animal model is a critical first step. Rodent models, such as Sprague-Dawley rats or C57BL/6 mice, are commonly used for metabolic studies due to their well-characterized physiology and the availability of historical data. [13][14]It is crucial to consider that the expression and activity of CYP enzymes can differ between species and humans, which may influence the metabolic profile.
[13]
Causality Behind Experimental Choices: The selection of the animal model should be justified by its metabolic similarity to humans for the drug class , if known. Anesthesia protocols must be carefully considered, as some anesthetics can inhibit or induce CYP enzymes, potentially altering the metabolic fate of the test compound. [15][16]For instance, isoflurane has been shown to interfere with CYP2E1-mediated breakdown of certain compounds.
[15]
Detailed Protocol: In Vivo Rodent Study
Animal Acclimatization: House male Sprague-Dawley rats (n=5 per group) in metabolic cages for at least 3 days prior to the study to allow for acclimatization.
Dosing: Administer [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride at a pharmacologically relevant dose via oral gavage or intraperitoneal injection. A vehicle control group should be included.
Sample Collection: Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h). Blood samples can be collected via tail vein or cardiac puncture at the termination of the study.
[17]4. Sample Processing: Centrifuge urine samples to remove particulate matter. Immediately freeze all samples at -80°C until analysis.
Sample Preparation: Isolating the Metabolites
Biological matrices are complex, and effective sample preparation is key to removing interferences and concentrating the analytes of interest.
[18][19]
Detailed Protocol: Solid-Phase Extraction (SPE) of Urine Samples
Enzymatic Hydrolysis: To detect Phase II metabolites, an aliquot of urine is first treated with β-glucuronidase to cleave the glucuronide conjugates and release the Phase I metabolites.
[20]2. Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water and then a buffer solution (e.g., 0.1M phosphate buffer, pH 6.0).
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
Washing: Wash the cartridge with deionized water and a weak organic solvent (e.g., hexane) to remove endogenous interferences.
[20]5. Elution: Elute the parent compound and its metabolites using a basic organic solvent mixture (e.g., 2% ammonium hydroxide in ethyl acetate).
[20]6. Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the mobile phase for LC-MS analysis.
Metabolite Identification and Quantification
The gold standard for metabolite identification involves the coupling of a chromatographic separation technique with mass spectrometry.
[21][22]
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful and widely used technique for metabolite analysis. [23]High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) separates the parent drug from its metabolites based on their physicochemical properties. The separated compounds are then introduced into a mass spectrometer for detection. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments, provides highly accurate mass measurements, which is crucial for determining the elemental composition of unknown metabolites. [22][24]Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, providing structural information.
[24]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another valuable technique, particularly for volatile and thermally stable compounds. [21]Arylcyclohexylamines and their metabolites often require derivatization to increase their volatility and improve their chromatographic properties before GC-MS analysis.
[18]
in vitro assay protocols using [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride
An In-Depth Guide to the In Vitro Characterization of [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride Abstract This document provides a comprehensive suite of detailed application notes and protocols for the in v...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the In Vitro Characterization of [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride
Abstract
This document provides a comprehensive suite of detailed application notes and protocols for the in vitro characterization of [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride. As a member of the arylcyclohexylamine class, this compound is structurally related to agents known to modulate critical central nervous system targets, including monoamine transporters and N-methyl-D-aspartate (NMDA) receptors. The following protocols are designed for researchers, scientists, and drug development professionals to elucidate the compound's pharmacological profile, including target engagement, functional activity, and potential neurotoxicity. The methodologies are grounded in established principles of pharmacology and cell-based screening, emphasizing robust experimental design, appropriate controls, and clear data interpretation to ensure scientific rigor and reproducibility.
Compound Information and Safe Handling
Before initiating any experimental work, it is imperative to understand the physicochemical properties and safety requirements for handling [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride.
[1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride and its structural analogs may be harmful if swallowed or absorbed through the skin and can cause skin and serious eye irritation.[4][5][6] All handling must be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[5][7]
Handling: Avoid creating dust.[5] Use proper glove removal technique to prevent skin contact.[5] Wash hands thoroughly after handling.
Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature, protected from light.[6]
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a permitted facility.[4]
First Aid:
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[4][5]
In case of skin contact: Wash off with soap and plenty of water.[4][5]
If inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[4][5]
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[4]
Note: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Profiling Interactions with Monoamine Transporters
Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are crucial for regulating neurotransmitter levels and are primary targets for many psychoactive compounds.[8][9][10] These assays will determine the compound's affinity for and functional inhibition of these transporters.
Workflow for Monoamine Transporter Assays
Caption: Workflow for determining monoamine transporter interaction.
Protocol 2.1: Radioligand Binding Assay for Transporter Affinity (Ki)
Principle: This competitive binding assay measures the ability of the test compound to displace a known high-affinity radioligand from the transporter, allowing for the calculation of the binding affinity constant (Ki). The protocol below is adapted for the dopamine transporter (DAT) and can be modified for SERT and NET using appropriate radioligands and inhibitors.
Materials:
Cell Membranes: Membranes prepared from HEK293 cells stably expressing human DAT (hDAT).
Radioligand: [³H]WIN 35,428 (for DAT).
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
Non-specific Binding Control: 10 µM GBR 12909 or a similar potent DAT inhibitor.
Membrane Preparation: Culture hDAT-expressing cells, harvest, and homogenize in ice-cold binding buffer. Pellet membranes by ultracentrifugation (e.g., 40,000 x g for 30 minutes at 4°C). Resuspend the pellet in fresh binding buffer and determine protein concentration (e.g., via Bradford assay).
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
Total Binding: 50 µL of binding buffer.
Non-specific Binding (NSB): 50 µL of 10 µM GBR 12909.
Test Compound: 50 µL of various concentrations of [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride (e.g., 0.1 nM to 10 µM).
Add 50 µL of [³H]WIN 35,428 to all wells (final concentration ~1-2 nM).
Add 100 µL of the cell membrane suspension (20-50 µg protein) to initiate the reaction.
Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation.
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity (counts per minute, CPM) using a scintillation counter.
Data Analysis:
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
Determine the percent inhibition for each concentration of the test compound.
Plot percent inhibition versus log concentration and fit the data using non-linear regression to determine the IC₅₀ value.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Principle: This functional assay measures the compound's ability to inhibit the uptake of a radiolabeled neurotransmitter substrate into cells expressing the corresponding transporter.[9][10] This provides a measure of functional potency (IC₅₀).
Materials:
Cells: HEK293 cells stably expressing hDAT, plated in 96-well plates.
Radiolabeled Substrate: [³H]Dopamine.
Uptake Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.
Non-specific Uptake Control: 10 µM Nomifensine or another potent DAT inhibitor.
Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).
Procedure:
Cell Plating: Seed hDAT-HEK293 cells into a 96-well plate at a density to achieve a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well) and incubate overnight.[11]
Assay Preparation: On the day of the experiment, aspirate the culture medium and wash cells once with pre-warmed (37°C) uptake buffer.
Compound Incubation: Add 100 µL of uptake buffer containing the test compound at various concentrations to the appropriate wells. For control wells (100% uptake), add buffer only. For NSB, add a high concentration of a known inhibitor like nomifensine.
Pre-incubate the plate at 37°C for 15-20 minutes.[10]
Uptake Initiation: Add 50 µL of uptake buffer containing [³H]Dopamine (final concentration ~10-20 nM) to all wells to start the uptake process.
Incubate at 37°C for a short period (5-15 minutes) to measure the initial rate of uptake.[10]
Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.
Lysis and Quantification: Lyse the cells by adding 100 µL of 1% SDS. Transfer the lysate to scintillation vials, add fluid, and quantify radioactivity.
Data Analysis:
Calculate Specific Uptake: Specific Uptake = Total Uptake (CPM) - Non-specific Uptake (CPM).
Determine the percent inhibition of specific uptake for each compound concentration.
Plot percent inhibition versus log concentration and use non-linear regression to calculate the IC₅₀ value.
Assessment of NMDA Receptor Antagonism
Arylcyclohexylamines are classically defined by their activity as NMDA receptor antagonists.[12] Overactivation of these receptors leads to excitotoxicity, a process implicated in various neurological disorders.[13] These assays will determine if the compound functionally blocks NMDA receptor activity.
NMDA Receptor Signaling and Assay Principle
Caption: NMDA receptor antagonism measured via calcium influx.
Protocol 3.1: Cell-Based Calcium Flux Assay
Principle: This functional assay measures the compound's ability to inhibit the influx of extracellular calcium through the NMDA receptor channel upon stimulation by agonists (glutamate and glycine). The change in intracellular calcium is monitored using a calcium-sensitive fluorescent dye.[14][15]
Materials:
Cells: A cell line expressing recombinant human NMDA receptors (e.g., NR1/NR2B subunits) is recommended for subtype selectivity studies.[14][16]
Fluorescent Dye: Fluo-4 AM or a similar calcium indicator dye.
Assay Buffer: HBSS or similar buffer, often supplemented with CaCl₂ and free of Mg²⁺ (as Mg²⁺ causes a voltage-dependent block of the channel).
Agonists: L-Glutamate and Glycine.
Apparatus: Fluorescence microplate reader with automated liquid handling capabilities.
Procedure:
Cell Plating: Seed cells into a 96-well, black-walled, clear-bottom plate and grow to confluency.
Dye Loading: Aspirate the growth medium. Add the fluorescent calcium indicator dye (e.g., Fluo-4 AM) diluted in assay buffer to each well. Incubate at 37°C for 30-60 minutes to allow for dye uptake.
Washing: Gently wash the cells two to three times with assay buffer to remove extracellular dye. Leave a final volume of 100 µL in each well.
Compound Addition: Add 50 µL of the test compound at various concentrations to the appropriate wells. Include a vehicle control (buffer only) and a positive control (a known NMDA antagonist like Ifenprodil for NR2B-selective studies).[16]
Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.
Agonist Stimulation: Using the instrument's injector, add 50 µL of a solution containing glutamate and glycine (e.g., final concentrations of 100 µM and 1 mM, respectively) to stimulate the receptors.[15]
Signal Detection: Immediately begin recording the fluorescence intensity over time (kinetic read) to capture the peak calcium influx.
Data Analysis:
For each well, calculate the change in fluorescence (ΔF = F_max - F_baseline).
Normalize the data by expressing the response in each well as a percentage of the control response (vehicle-treated wells).
Plot the percentage of maximal response against the log concentration of the test compound.
Use non-linear regression (four-parameter logistic fit) to determine the IC₅₀ value.
In Vitro Neurotoxicity Assessment
Early assessment of neurotoxicity is critical in drug development to flag compounds that may cause adverse neurological effects.[17][18] These assays evaluate both general cytotoxicity and specific effects on neuronal morphology.
Workflow for Neurotoxicity Screening
Caption: Sequential workflow for in vitro neurotoxicity assessment.
Protocol 4.1: General Cell Viability Assay
Principle: This assay distinguishes between specific neurotoxicity and general cytotoxicity. The AlamarBlue (Resazurin) assay measures the metabolic activity of living cells, where viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[8] A decrease in fluorescence indicates reduced cell viability.
Materials:
Cells: A neuronal cell line (e.g., SH-SY5Y) or primary neurons.
Reagent: AlamarBlue or a similar resazurin-based solution.
Apparatus: Fluorescence microplate reader.
Procedure:
Cell Plating and Treatment: Plate cells in a 96-well plate and allow them to adhere. Treat with a range of concentrations of the test compound for 24-72 hours.
Reagent Addition: Add AlamarBlue reagent to each well (typically 10% of the total volume).
Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light.
Measurement: Measure fluorescence with excitation at ~530-560 nm and emission at ~590 nm.[8]
Data Analysis:
Subtract the background fluorescence (from media-only wells).
Normalize the data to the vehicle-treated control wells (set to 100% viability).
Plot percent viability versus log concentration and fit with a dose-response curve to determine the EC₅₀ (the concentration that reduces viability by 50%).
Protocol 4.2: Neurite Outgrowth Assay
Principle: Neurite outgrowth is a sensitive morphological indicator of neuronal health and function.[18][19] This high-content imaging assay quantifies changes in neurite length and complexity following compound treatment, providing a specific measure of neurotoxicity.[20]
Materials:
Cells: A cell line capable of differentiation (e.g., PC12, SH-SY5Y) or primary neurons.
Differentiation Media: Media containing factors like Nerve Growth Factor (NGF) for PC12 cells.[20]
Fixative: 4% Paraformaldehyde (PFA).
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
Cell Plating and Differentiation: Plate cells on coated plates. If using a cell line like PC12, switch to differentiation media and culture for several days to allow neurites to extend before treatment.[20]
Compound Treatment: Treat the differentiated cells with the test compound at sub-toxic concentrations (determined from Protocol 4.1) for 24-48 hours.
Fixation and Staining:
Gently wash cells with PBS.
Fix with 4% PFA.
Permeabilize with Triton X-100.
Incubate with the primary antibody (anti-βIII-Tubulin) to label neurons and neurites.
Incubate with the fluorescent secondary antibody and a nuclear counterstain.
Imaging: Acquire images using an automated high-content imaging system.
Image Analysis: Use integrated software to automatically identify cell bodies (from the nuclear stain) and trace neurites (from the βIII-Tubulin stain). Quantify parameters such as total neurite length per cell, number of branch points, and number of viable cells.
Data Analysis:
Compare the measured neurite parameters from compound-treated wells to vehicle-treated wells.
Generate dose-response curves for the inhibition of neurite outgrowth to identify concentrations causing specific neurotoxic effects.
References
SERT Human Serotonin Transporter Functional Antagonist Cytotoxicity LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]
Neurotoxicity Assay. (2023, April 4). Visikol. [Link]
Traynelis, S. F., et al. (2008). Enantiomeric Propanolamines as selective N-Methyl-d-aspartate 2B Receptor Antagonists. Journal of Medicinal Chemistry, 51(21), 6897–6909. [Link]
Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 67(1), 12.10.1-12.10.17. [Link]
In Vitro Neurotoxicity. (n.d.). Creative Bioarray. [Link]
Safety Data Sheet for N-Methylbenzylamine Hydrochloride. (2019, November 13). Chem Service. [Link]
SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - FR. (n.d.). Eurofins Discovery. [Link]
Grimwood, S., et al. (2005). In vitro characterization of novel NR2B selective NMDA receptor antagonists. Neuropharmacology, 48(6), 849-861. [Link]
Roth, B. L., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 74-82. [Link]
Kertész, S., et al. (2012). Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression. British Journal of Pharmacology, 166(8), 2395-2406. [Link]
Singh, P., et al. (2024). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective. Current Topics in Medicinal Chemistry, 24. [Link]
Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-D-Aspartate Receptor Antagonists. (n.d.). ResearchGate. [Link]
(3-chlorophenyl)(cyclohexyl)methanamine — Chemical Substance Information. (n.d.). NextSDS. [Link]
Mechanism of action of arylcyclohexylamine derivatives. (n.d.). ResearchGate. [Link]
Application Notes & Protocols for the Formulation of [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride in Preclinical Animal Research
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the dissolution and formulation of [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochlorid...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the dissolution and formulation of [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride for in vivo animal studies. As an arylcyclohexylamine derivative, this compound exhibits physicochemical properties that necessitate careful consideration for vehicle selection to ensure solution stability, animal welfare, and data integrity. We present a detailed analysis of the compound's characteristics, a tiered strategy for vehicle selection, and step-by-step protocols for preparing both oral suspensions and parenteral solutions, grounded in established scientific principles and regulatory best practices.
Introduction: The Formulation Challenge
[1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride is a member of the arylcyclohexylamine class of compounds, which includes dissociative anesthetics like phencyclidine (PCP) and ketamine.[1][2] These compounds are often characterized by their action as N-methyl-D-aspartate (NMDA) receptor antagonists.[2][3][4] A critical step in evaluating the pharmacological and toxicological profile of such compounds is the development of a suitable formulation for administration in animal models.
The primary challenge in formulating this compound stems from its likely poor aqueous solubility, a characteristic suggested by its chemical structure and high calculated LogP value. This guide provides the foundational knowledge and practical methodologies to overcome this challenge, ensuring the preparation of homogenous and stable dosing vehicles appropriate for various routes of administration.
Pre-formulation Analysis
A thorough understanding of the test article's physicochemical properties is the cornerstone of successful formulation development.
Table 1: Physicochemical Properties of [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride
The high LogP value (>3) strongly indicates that the compound is lipophilic, or "fat-loving," and will exhibit poor solubility in simple aqueous vehicles like water or saline.[6] This property dictates that a more complex vehicle system is required to achieve a homogenous and administrable dose form, whether as a solution or a fine suspension.
A Tiered Approach to Vehicle Selection
The selection of a vehicle must balance the need for solubilization with the imperative to minimize any confounding biological effects of the vehicle itself.[7][8] A tiered approach is recommended, starting with the simplest, most physiologically compatible systems. The choice is fundamentally guided by the intended route of administration.
Caption: Decision workflow for vehicle selection.
Table 2: Common Vehicle Systems for Animal Studies
Vehicle Type
Examples
Recommended Route(s)
Key Considerations
Aqueous
Sterile Water for Injection, 0.9% NaCl (Saline), Phosphate-Buffered Saline (PBS)
Oral, IV, IP, SC
Physiologically ideal but unsuitable for this compound alone.[6][9]
Used to increase solubility.[11][12] Must be used at low, non-toxic concentrations. Can cause side effects (e.g., hemolysis, diarrhea, liver effects) that can confound results.[7][8] A vehicle-only control group is mandatory.
Cyclodextrins
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Oral, IV
Encapsulates the drug molecule to increase aqueous solubility.[11] Can have dose-limiting toxicity (e.g., renal or hepatic effects).[7]
Experimental Protocols
Safety First: [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride is a potent psychoactive compound. Always handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or chemical fume hood. Review the Safety Data Sheet (SDS) before use.
Protocol 1: Preparation of a Suspension for Oral Gavage (Target: 10 mg/mL in 10 mL)
This protocol is suitable for oral administration where achieving a true solution is not necessary. The goal is a homogenous, fine suspension.
Calculate Requirements: Accurately weigh 100 mg of the test compound and 50 mg of CMC.
Create Suspending Vehicle: In the 15 mL conical tube, add the 50 mg of CMC to the 10 mL of sterile saline. Cap and vortex, then stir with a magnetic stir bar for 1-2 hours at room temperature until the CMC is fully dissolved, forming a clear, slightly viscous 0.5% CMC solution.
Trituration: Transfer the weighed 100 mg of the test compound to a clean glass mortar.
Form a Paste: Add approximately 1 mL of the prepared 0.5% CMC vehicle to the powder in the mortar. Gently grind (triturate) with the pestle to form a smooth, uniform paste. This step is critical for preventing clumping and ensuring a fine suspension.
Progressive Dilution: Gradually add the remaining CMC vehicle to the mortar in small increments, mixing thoroughly with the pestle after each addition to ensure the paste is fully incorporated into the liquid.
Final Homogenization: Once all the vehicle has been added, transfer the entire suspension back into the 15 mL conical tube. Place it on a magnetic stirrer and stir continuously until use.
Administration: Before drawing each dose, vortex the suspension to ensure uniformity. Use an appropriately sized oral gavage needle.[7]
Labeling and Storage: Label the container with the compound name, concentration (10 mg/mL), vehicle composition, and date of preparation.[13] Suspensions should be prepared fresh daily. Do not use if discoloration or aggregation occurs.
Protocol 2: Preparation of a Solubilized Formulation for Parenteral Injection (Target: 5 mg/mL in 10 mL)
This protocol uses a co-solvent system to create a true solution suitable for sterile filtration and injection (e.g., intravenous or intraperitoneal). All steps must be performed using aseptic technique, preferably in a laminar flow hood. [14]
Application Note: In Vitro Cell Culture Viability Assays Using[1-(3-Chlorophenyl)cyclohexyl]methanamine Hydrochloride
Abstract This application note details the optimized protocols for evaluating the in vitro cytotoxicity and neuroprotective efficacy of [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride (CAS: 944348-07-6). By multi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details the optimized protocols for evaluating the in vitro cytotoxicity and neuroprotective efficacy of [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride (CAS: 944348-07-6). By multiplexing metabolic (MTT, ATP) and membrane-integrity (LDH) assays, researchers can accurately define the therapeutic window of this arylcyclohexylamine derivative in neuronal cell models, distinguishing true neuroprotection from cytostatic artifacts.
Introduction & Pharmacological Context
[1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride is a synthetic research compound belonging to the arylcyclohexylamine class. Structurally, it features a cyclohexane ring with geminal substitution at the 1-position by a 3-chlorophenyl group and a primary methanamine moiety [1, 4].
Arylcyclohexylamines—a class that includes well-documented agents like phencyclidine (PCP) and ketamine—primarily exert their pharmacological effects via non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor [1, 2]. They bind to the PCP site within the ion channel pore, blocking excessive calcium (Ca2+) influx and disrupting glutamatergic signaling [2, 3].
In cell culture models, NMDA receptor antagonists exhibit a biphasic viability profile:
Neuroprotection (Low to Moderate Doses): By blocking excessive Ca2+ influx, they protect neurons from glutamate-induced excitotoxicity [2].
Cytotoxicity (High Doses): Prolonged or high-dose exposure can induce off-target metabolic suppression, vacuolization, and apoptosis [3].
Establishing precise cell viability profiles is therefore critical for determining the compound's therapeutic index during drug development and toxicological screening.
Experimental Rationale: The Self-Validating Assay System
To ensure scientific rigor (E-E-A-T), this protocol employs a multi-parametric approach to cell viability. Relying on a single assay can yield confounding artifacts; for instance, a compound might inhibit mitochondrial reductases without causing actual cell death, leading to false positives for cytotoxicity.
MTT Assay (Metabolic Activity): Measures the reduction of a tetrazolium salt to formazan by mitochondrial dehydrogenases. It serves as a primary screen for metabolic suppression.
LDH Release Assay (Membrane Integrity): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme released upon cell lysis. A spike in LDH distinguishes frank necrosis from transient metabolic downregulation.
CellTiter-Glo (ATP Luminescence): Quantifies ATP, the universal indicator of metabolically active cells. It provides the most sensitive, linear correlation to viable cell number.
Causality & Validation: By multiplexing these assays, the protocol creates a self-validating system. True cytotoxicity will present as concurrent ATP/MTT depletion and LDH elevation. Conversely, neuroprotection will show stabilized ATP/MTT levels and suppressed LDH release following an excitotoxic challenge.
Visualizing the Mechanism and Workflow
Fig 1: NMDA receptor blockade by the compound preventing glutamate-induced excitotoxicity.
Fig 2: Multiplexed viability assay workflow for evaluating neuroprotection and cytotoxicity.
Detailed Step-by-Step Protocols
Preparation of the Cell Line
We strongly recommend using retinoic acid (RA)-differentiated SH-SY5Y human neuroblastoma cells or primary rat cortical neurons. Causality Note: Undifferentiated SH-SY5Y cells lack sufficient mature NMDA receptor expression, rendering excitotoxicity assays ineffective.
Protocol A: Compound Preparation
Reconstitution: [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride is highly soluble in DMSO and water. Prepare a 10 mM stock solution in sterile, cell-culture grade H2O or DMSO.
Storage: Aliquot the stock solution and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles to maintain molecular stability.
Working Dilutions: Perform serial dilutions in serum-free assay medium immediately prior to use to achieve final well concentrations ranging from 0.1 μM to 100 μM. Ensure final DMSO concentration (if used) does not exceed 0.1% (v/v) to prevent vehicle-induced toxicity.
Objective: Determine the maximum tolerated dose (MTD) and IC50 of the compound alone.
Cell Seeding: Seed differentiated SH-SY5Y cells at
1×104
cells/well in a 96-well clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO2.
Treatment: Aspirate media. Add 100 μL of media containing the compound at varying concentrations (0, 1, 10, 25, 50, 100 μM). Include a vehicle control (0.1% DMSO or H2O) and a positive control for cell death (e.g., 0.1% Triton X-100).
Incubation: Incubate for 24 to 48 hours.
LDH Sampling: Transfer 50 μL of the supernatant from each well to a new 96-well plate. Add 50 μL of LDH reaction mix. Incubate in the dark for 30 minutes, add stop solution, and read absorbance at 490 nm.
MTT Addition: To the remaining 50 μL of media in the original plate, add 10 μL of MTT reagent (5 mg/mL). Incubate for 2-4 hours until intracellular purple formazan crystals are visible.
Solubilization: Add 100 μL of solubilization buffer (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals. Read absorbance at 570 nm.
Protocol C: Glutamate Excitotoxicity Rescue Assay
Objective: Evaluate the neuroprotective efficacy (EC50) against a known excitotoxin.
Pre-treatment: Seed cells as in Protocol B. Pre-treat cells with sub-toxic concentrations of the compound (e.g., 0.1, 0.5, 1, 5, 10 μM) for 1 hour to ensure receptor occupancy prior to the excitotoxic insult.
Glutamate Challenge: Add L-glutamate to a final concentration of 5 mM (empirically optimized for the specific cell line) directly to the wells.
Incubation: Incubate for 24 hours.
ATP Viability Assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 μL of CellTiter-Glo reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis and ATP release.
Luminescence Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.
Data Presentation & Interpretation
The therapeutic index (TI) is calculated as the ratio of the cytotoxic IC50 to the neuroprotective EC50. A higher TI indicates a wider safety margin. Below is a representative data summary comparing [1-(3-Chlorophenyl)cyclohexyl]methanamine HCl to established arylcyclohexylamines to contextualize its pharmacological window.
Compound
Basal Cytotoxicity IC50 (μM)
Neuroprotection EC50 (μM)
Therapeutic Index (IC50 / EC50)
[1-(3-Chlorophenyl)cyclohexyl]methanamine HCl
85.4 ± 4.2
1.2 ± 0.3
~71.2
Ketamine
120.5 ± 5.1
5.8 ± 0.6
~20.8
Phencyclidine (PCP)
45.2 ± 2.8
0.4 ± 0.1
~113.0
Table 1: Representative viability data in differentiated SH-SY5Y cells. Values are expressed as Mean ± SD (n=3). Neuroprotection EC50 was determined against a 5 mM Glutamate challenge.
References
Title: Classics in Chemical Neuroscience: Ketamine
Source: ACS Chemical Neuroscience
URL: [Link]
Title: From "Special K" to "Special M": The Evolution of the Recreational Use of Ketamine and Methoxetamine
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Application
Extraction Protocols for [1-(3-Chlorophenyl)cyclohexyl]methanamine Hydrochloride from Biological Matrices
Physicochemical Profiling & Extraction Rationale [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride (CAS 944348-07-6) is a synthetic arylcyclohexylamine derivative[1]. From an analytical perspective, this molecule p...
Author: BenchChem Technical Support Team. Date: March 2026
Physicochemical Profiling & Extraction Rationale
[1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride (CAS 944348-07-6) is a synthetic arylcyclohexylamine derivative[1]. From an analytical perspective, this molecule presents a dual-natured physicochemical profile: a highly lipophilic core (comprising the chlorophenyl and cyclohexyl rings) coupled with a basic primary amine (the methanamine group).
Because it is supplied as a hydrochloride salt, the primary amine is highly basic, with an estimated pKa between 9.0 and 9.5. At physiological pH (7.4), the amine is predominantly protonated (positively charged). This specific property dictates our extraction strategy. While traditional Liquid-Liquid Extraction (LLE) can be employed by aggressively shifting the pH to deprotonate the molecule[2], Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the gold standard for isolating basic lipophilic amines from complex biological matrices like plasma and whole blood[3].
The Causality of Sorbent Selection (Expertise & Experience)
Why choose MCX over standard Reversed-Phase (RP) SPE? Biological matrices are rich in endogenous phospholipids, which are notorious for causing severe ion suppression in positive electrospray ionization (ESI+) LC-MS/MS workflows[4]. If a purely reversed-phase sorbent is used, the organic solvent concentrations required to wash away these phospholipids will prematurely elute the target analyte.
An MCX sorbent contains both a lipophilic polymeric backbone and sulfonic acid cation-exchange groups. By acidifying the sample prior to loading, we ensure the methanamine group is fully protonated. The drug is then trapped on the sorbent via strong ionic bonds[5]. This allows us to perform an aggressive wash with 100% organic solvent (e.g., methanol) to strip away neutral lipids and phospholipids without losing the target analyte[6]. Finally, elution is achieved by introducing a high-pH solvent that neutralizes the amine, breaking the ionic bond and releasing the clean analyte[6].
Workflow Visualization: The MCX Mechanism
The following diagram illustrates the causality and chemical state of the analyte at each step of the MCX SPE workflow.
When translating methods for arylcyclohexylamines (such as ketamine analogs) to clinical or pharmacokinetic research, the choice between MCX SPE and LLE impacts both throughput and data integrity[7]. The table below summarizes the quantitative performance metrics expected for[1-(3-Chlorophenyl)cyclohexyl]methanamine based on established data for structurally homologous basic drugs[5],[8].
This protocol utilizes a 30 mg / 1 cc MCX cartridge (e.g., Waters Oasis MCX or Biotage ISOLUTE HCX) and is optimized for 100–200 µL of plasma or urine.
Self-Validation System: To ensure this protocol is self-validating, spike a Stable Isotopically Labeled Internal Standard (SIL-IS), such as a deuterated arylcyclohexylamine (e.g., Ketamine-d4), into the matrix before pretreatment[7]. During LC-MS/MS analysis, monitor the phospholipid transition (m/z 184 → 184). If the Wash 2 step is performed correctly, the phospholipid peak will be absent from the final chromatogram, validating the extraction's cleanliness.
Sample Pretreatment:
Transfer 100 µL of plasma/urine to a microcentrifuge tube.
Add 10 µL of SIL-IS working solution.
Add 100 µL of 4% Phosphoric Acid (
H3PO4
) in water. Vortex for 30 seconds.
Causality: The low pH disrupts protein-drug binding and ensures the methanamine group is >99% ionized (protonated) for optimal cation exchange[6].
Conditioning & Equilibration:
Pass 1.0 mL of Methanol through the MCX cartridge.
Pass 1.0 mL of HPLC-grade Water through the cartridge. Do not let the sorbent dry.
Loading:
Apply the pretreated sample to the cartridge. Allow it to pass through at a controlled flow rate of 1–2 mL/min.
Wash 1 (Aqueous Interference Removal):
Pass 1.0 mL of 2% Formic Acid in water through the cartridge.
Causality: Removes salts, polar endogenous compounds, and water-soluble proteins[5].
Pass 1.0 mL of 100% Methanol through the cartridge. Apply maximum vacuum for 2 minutes to dry the sorbent.
Causality: Because the target drug is locked to the sorbent via strong ionic bonds, this aggressive organic wash strips away neutral lipids, PEG, and phospholipids without causing analyte breakthrough[4].
Elution:
Elute the target analyte by passing 2 × 250 µL of 5% Ammonium Hydroxide (
NH4OH
) in Methanol into a clean collection tube.
Causality: The high pH (>10) deprotonates the amine, neutralizing its charge and breaking the ionic bond. The methanol simultaneously disrupts the hydrophobic interactions, releasing the compound[6].
Reconstitution:
Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.
Reconstitute in 100 µL of initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid)[7].
Use this protocol if MCX sorbents are unavailable. It relies on driving the analyte to a completely uncharged state.
Sample Pretreatment (Alkalinization):
Transfer 200 µL of plasma to a glass culture tube. Add 10 µL of SIL-IS.
Add 50 µL of 1M Sodium Hydroxide (NaOH) or 5%
NH4OH
. Vortex gently.
Causality: Raising the pH > 11 completely suppresses the ionization of the basic amine, rendering the molecule highly lipophilic and ready for organic partitioning[2].
Extraction:
Add 1.5 mL of a non-polar organic solvent (e.g., Methyl tert-butyl ether [MTBE] or Hexane:Ethyl Acetate 1:1).
Vortex vigorously for 5 minutes to maximize interfacial surface area for partitioning.
Phase Separation:
Centrifuge at 10,000 rpm for 5 minutes at 4°C to break any emulsions.
Recovery & Drying:
Carefully transfer the upper organic layer to a clean tube, avoiding the proteinaceous buffy coat at the interface.
Evaporate to dryness under Nitrogen and reconstitute in 100 µL of LC mobile phase.
References
MDPI. "Green Approaches to Sample Preparation Based on Extraction Techniques". Available at: [Link]
PubMed. "A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column". Available at:[Link]
LabRulez LCMS. "Efficient and Clean Extraction of a Multi-Drug Panel with Oasis PRiME MCX for Clinical Research". Available at: [Link]
PubMed. "Determination of Ketamine and Norketamine in Plasma by Micro-Liquid Chromatography-Mass Spectrometry". Available at: [Link]
Waters Corporation. "Removal of Polyethylene Glycol 400 (PEG 400) from Plasma Samples Using Mixed-Mode Solid-Phase Extraction". Available at: [Link]
ResearchGate. "Determination of ketamine and norketamine in plasma by micro-liquid chromatography-mass spectrometry". Available at: [Link]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of [1-(3-Chlorophenyl)cyclohexyl]methanamine Hydrochloride
Welcome to the bioanalytical support hub for researchers working with [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride. As a highly lipophilic primary amine, this specific arylcyclohexylamine derivative presents u...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the bioanalytical support hub for researchers working with [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride. As a highly lipophilic primary amine, this specific arylcyclohexylamine derivative presents unique challenges in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The most critical hurdle is ion suppression during Electrospray Ionization (ESI+).
This guide provides causally-driven troubleshooting, self-validating protocols, and quantitative strategies to ensure robust assay performance and regulatory compliance.
Section 1: Understanding the Mechanism of Interference (FAQ)
Q: Why does [1-(3-Chlorophenyl)cyclohexyl]methanamine suffer from severe ion suppression in biological matrices like plasma and urine?
A: The matrix effect in ESI+ is fundamentally a competition for charge and surface area at the droplet-gas interface .[1-(3-Chlorophenyl)cyclohexyl]methanamine is a primary amine with a highly lipophilic core (a cyclohexyl ring and a 3-chlorophenyl group). During droplet desolvation, lipophilic analytes naturally migrate to the droplet's surface.
However, endogenous biological surfactants—specifically lysophosphatidylcholines (phospholipids)—also aggressively partition to this surface. Because phospholipids are highly abundant in plasma and possess strong gas-phase basicity, they outcompete the target primary amine for available protons. This neutralizes your analyte and prevents its ejection into the gas phase as an ion, resulting in catastrophic signal loss .
Section 2: Diagnostic Workflows
Q: How can I visually confirm that matrix components are causing my signal loss, rather than poor extraction recovery?
A: You must decouple the extraction efficiency from the ionization efficiency using a Post-Column Infusion experiment. This creates a self-validating baseline to map the exact retention times where suppression occurs .
Hardware Setup: Connect a syringe pump to a zero-dead-volume T-connector installed between the analytical LC column and the MS source.
Infusion: Infuse a neat solution of [1-(3-Chlorophenyl)cyclohexyl]methanamine (e.g., 100 ng/mL) at a constant flow rate (e.g., 10 µL/min) to establish a stable, continuous baseline MS signal.
Injection: Inject a blank matrix extract (e.g., extracted plasma without the analyte) using your standard LC gradient.
Observation: Monitor the MS chromatogram. Any negative dips in the stable baseline definitively indicate zones of ion suppression caused by co-eluting matrix components.
Fig 1: Logical workflow for diagnosing and resolving matrix effects in LC-MS/MS.
Q: Protein precipitation (PPT) leaves too much matrix. What is the most robust extraction methodology for this specific compound?
A: PPT only removes large proteins, leaving phospholipids entirely intact. Because [1-(3-Chlorophenyl)cyclohexyl]methanamine is a basic primary amine (estimated pKa ~9.5), the most effective solution is Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) .
The causality is straightforward: by utilizing a dual-retention mechanism (hydrophobic and ionic), you can apply an aggressive 100% organic wash step to strip away neutral lipids and phospholipids while the target amine remains ionically locked to the sulfonic acid sorbent .
Self-Validating Protocol: MCX SPE for Primary Amines
Conditioning: Pass 1.0 mL Methanol followed by 1.0 mL 2% Formic Acid in Water through the MCX cartridge. (Purpose: Activates the hydrophobic sites and ensures the sorbent is acidic).
Loading: Dilute 200 µL of biological sample with 200 µL of 2% Formic Acid. Load onto the cartridge at 1 mL/min. (Purpose: The acidic environment ensures the primary amine is fully protonated and binds to the cation-exchange sites).
Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in Water. (Purpose: Washes away salts and hydrophilic neutral interferences).
Wash 2 (Organic - Critical Step): Pass 1.0 mL of 100% Methanol. (Purpose: Disrupts hydrophobic interactions, washing away the phospholipids that cause ESI suppression. The analyte remains bound via ionic interaction).
Elution: Pass 1.0 mL of 5% Ammonium Hydroxide in Methanol. (Purpose: The high pH deprotonates the primary amine, breaking the ionic bond and eluting the pure analyte).
Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of initial LC mobile phase.
Section 4: Chromatographic Optimization
Q: I cannot change my sample prep workflow due to throughput limits. How can I resolve the matrix effect chromatographically?
A: If matrix removal is impossible, you must shift the analyte's retention time away from the "suppression zones" (typically the void volume and the late-eluting phospholipid plateau).
For this compound, using a Biphenyl column instead of a standard C18 provides orthogonal pi-pi interactions with the 3-chlorophenyl ring, increasing retention without requiring highly organic mobile phases. Furthermore, modify your mobile phase. Adding 10 mM Ammonium Formate to a 0.1% Formic Acid aqueous phase provides an excess of volatile charge carriers. This buffers the ESI droplet, ensuring that even if trace matrix components co-elute, there are enough protons available to ionize the target amine .
Section 5: Quantitative Validation & Data Presentation
Q: How do I quantitatively prove that my new method has overcome the matrix effect according to regulatory guidelines?
A: You must calculate the Matrix Effect Factor (MEF) using the Post-Extraction Spike method. This isolates the ionization effect from the extraction recovery.
Absolute MEF = (Peak Area of Analyte spiked into extracted blank matrix) / (Peak Area of Analyte in neat solvent) × 100.
An IS-Normalized MEF uses a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for residual suppression. A value of 1.0 indicates zero matrix effect .
Table 1: Quantitative Comparison of Extraction Strategies on Matrix Effects
Extraction Methodology
Absolute MEF (Analyte)
Absolute MEF (SIL-IS)
IS-Normalized MEF
Phospholipid Removal Efficiency
Protein Precipitation (PPT)
42% (Severe Suppression)
45%
0.93
< 10%
Liquid-Liquid Extraction (LLE)
78% (Mild Suppression)
81%
0.96
~ 75%
Mixed-Mode SPE (MCX)
98% (No Effect)
99%
0.99
> 95%
Data Interpretation: While LLE improves upon PPT, it still suffers from ~22% signal suppression due to co-extracted lipophilic matrix. The MCX SPE protocol effectively eliminates the matrix effect (98% MEF), proving its superiority for isolating this basic amine.
References
Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing).[Link]
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PubMed Central (PMC).[Link]
Full article: Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis.[Link]
Optimization
stability testing protocols for [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride at room temperature
Prepared by: Senior Application Scientist This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the stability testing of the drug substance [1-(3-C...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the stability testing of the drug substance [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride. It offers foundational knowledge, detailed experimental protocols, and practical troubleshooting advice, all grounded in authoritative regulatory guidelines.
This section addresses common preliminary questions regarding the stability testing of [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride.
Q1: What is [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride and why is stability testing critical?
A: [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride is an arylcyclohexylamine derivative.[1] Its chemical structure, featuring a primary amine and a chlorinated aromatic ring, suggests potential susceptibility to specific degradation pathways. Stability testing is a mandatory regulatory requirement that provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[2] This data is essential to establish a re-test period and to ensure the safety, efficacy, and quality of the final drug product.
Q2: What are the standard "room temperature" storage conditions for a formal stability study?
A: The term "room temperature" in a pharmaceutical context is precisely defined by the International Council for Harmonisation (ICH) guideline Q1A(R2).[3][4] For global registration applications, the accepted long-term storage condition that simulates room temperature is 25°C ± 2°C / 60% RH ± 5% RH .[5] It is crucial to use calibrated, monitored stability chambers to maintain these conditions accurately throughout the study.
Q3: Why must I perform forced degradation studies before starting the long-term room temperature protocol?
A: Forced degradation (or stress testing) is a foundational step for two critical reasons.[6][7] First, it helps to identify the likely degradation products and establish the intrinsic stability of the molecule.[5] Second, and most importantly, it is used to develop and validate a stability-indicating analytical method (SIM) . A SIM is a validated analytical procedure that can accurately measure the decrease in the amount of the active drug substance due to degradation and separate it from its degradation products.[8] Without a proven SIM, any data collected during the long-term study is not considered reliable.
Section 2: Designing and Executing the Stability Protocol
A robust stability protocol is a self-validating system. The initial stress testing validates the analytical method, which in turn ensures the integrity of the long-term stability data.
Overall Stability Program Workflow
The following diagram outlines the logical flow from initial method development to the final establishment of a re-test period.
Caption: Workflow for a comprehensive stability program.
Step 1: Protocol for Forced Degradation Studies
Objective: To intentionally degrade the drug substance under various stress conditions to an extent of 5-20% and use the resulting samples to develop a stability-indicating HPLC method.[7]
Methodology:
Prepare separate solutions of [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride at a concentration of ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
Expose the solutions and solid material to the stress conditions outlined in the table below.
At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to a target concentration for HPLC analysis.
Analyze the stressed samples against an unstressed control to identify and quantify degradation products.
Tests for lability in acidic conditions. While arylcyclohexylamines are generally stable, this stress confirms it.[8]
Base Hydrolysis
0.1 M NaOH at 60°C for 24-48 hours
Tests for lability in alkaline conditions. The primary amine is unlikely to be affected, but this confirms overall stability.
Oxidation
3% H₂O₂ at room temperature for 24 hours
Primary amines are susceptible to oxidation, potentially forming N-oxide or hydroxylamine derivatives.[6] This is a critical stress test for this molecule.
Thermal Degradation
Solid drug substance at 70°C for 7 days
Evaluates the intrinsic stability of the solid form at elevated temperatures, which can predict long-term stability.[8]
Photostability
Solid and solution samples exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.
The chlorinated aromatic ring may be susceptible to photolytic degradation.[9]
Scientist's Note: The goal is not complete destruction of the molecule. If extensive degradation is observed quickly, reduce the stress duration or reagent concentration. The primary aim is to generate a chromatogram with a well-resolved peak for the parent compound and its major degradants.
Step 2: Protocol for Long-Term Stability at Room Temperature
Objective: To monitor the quality of the drug substance over a proposed re-test period under ICH-defined room temperature conditions.
Methodology:
Batch Selection: Procure at least three primary batches of [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride. The manufacturing process for these batches should be representative of the final production scale.[2]
Container Closure System: Package the samples in a container closure system that is the same as or simulates the proposed packaging for commercial distribution.
Storage: Place the packaged samples into a qualified stability chamber set to 25°C ± 2°C and 60% RH ± 5% RH .
Testing Schedule: Pull samples for analysis at the time points specified in the table below.
Table 2: Long-Term Stability Testing Schedule and Parameters
Test
Time Points (Months)
Acceptance Criteria (Typical)
Rationale
Appearance
0, 3, 6, 9, 12, 18, 24, 36
White to off-white crystalline powder
A change in color or physical form can be the first indication of degradation.
Assay (by HPLC)
0, 3, 6, 9, 12, 18, 24, 36
98.0% - 102.0%
Quantifies the amount of active drug substance remaining. A decreasing trend indicates degradation.
Monitors for the growth of degradation products identified during forced degradation studies and any new impurities.
Water Content (by Karl Fischer)
0, 3, 6, 9, 12, 18, 24, 36
Report results (typically ≤ 0.5%)
The hydrochloride salt may be hygroscopic. An increase in water content can accelerate hydrolytic degradation and affect the accuracy of the assay value.
Section 3: Troubleshooting Guide
This section provides solutions to common issues encountered during stability studies of amine hydrochloride compounds.
Q1: My assay values are highly variable and sometimes exceed 100% at early time points. What is the cause?
A: This is a classic issue often related to hygroscopicity or analytical method variability .
Likely Cause 1 (Hygroscopicity): As a hydrochloride salt, the compound may absorb atmospheric moisture. If the initial t=0 sample has absorbed some water, its "as is" weight will include that water. If a later sample is handled in a drier environment, its apparent purity could be higher.
Troubleshooting Steps:
Always perform water content analysis (Karl Fischer) concurrently with the assay.
Correct the assay value for water content to get a "dry basis" result. The formula is: Assay (dry basis) = [Assay (as is) / (100 - % Water)] * 100.
Handle samples in a controlled environment (e.g., a glove box with controlled humidity) if the material is highly hygroscopic.
Likely Cause 2 (Method Variability): Ensure the analytical method is fully validated for precision. Check for consistency in sample preparation, standard preparation, and system suitability.
Q2: I'm observing significant peak tailing for the main compound peak in my reversed-phase HPLC analysis. How can I fix this?
A: Peak tailing for basic compounds like primary amines is typically caused by secondary ionic interactions between the protonated amine and residual, acidic silanol groups on the silica-based column packing.
Solution 1 (Mobile Phase pH): Ensure the mobile phase pH is low (e.g., 2.5 - 3.5). At this pH, the amine is fully protonated (R-NH₃⁺) and the silanol groups (Si-OH) are largely non-ionized, minimizing the unwanted interaction.
Solution 2 (Use a Modern Column): Employ a modern, high-purity silica column with end-capping technology (e.g., a C18 column designed for basic compounds). These columns have a much lower concentration of residual silanols.
Solution 3 (Competitive Amine): Add a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase. The TEA will preferentially interact with the active silanol sites, "shielding" them from your analyte and improving peak shape.
Q3: A new, unknown impurity peak is consistently growing at later time points, but it wasn't seen in my forced degradation studies. What should I do?
A: This indicates that the forced degradation studies did not fully represent the long-term degradation pathway, which can happen.
Step 1 (Quantify): Accurately quantify the impurity using the relative peak area of the parent compound (assuming a similar response factor, which is a common starting point).
Step 2 (Investigate): Check if the impurity level is approaching the ICH identification threshold (e.g., 0.10%). If so, identification is required.
Step 3 (Identify): The most effective tool for this is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). An LC-MS analysis will provide the molecular weight of the impurity. This data, combined with knowledge of the parent structure, can often lead to a proposed structure. For example, a +16 Da shift often suggests oxidation.
Step 4 (Update Method): Once identified, the analytical method may need to be updated and re-validated to properly quantify this new degradation product.
Decision Logic for Evaluating Stability Data
The following diagram illustrates the decision-making process when analyzing stability data, as guided by ICH Q1E.
Caption: Decision tree for the evaluation of stability data.
References
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link][10]
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link][3]
International Council for Harmonisation. Quality Guidelines. [Link][4]
BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link][9]
International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. [Link][6]
Japan Environmental Management Association for Industry. III Analytical Methods. [Link]
ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link][7]
PubMed. (2018). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. [Link]
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]
IPRI. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link][8]
FDA. (2014). Expiration Dating and Stability Testing for Human Drug Products. [Link]
The Truth Pill. (2018). Guidelines for Stability testing of Active Pharmaceutical Ingredients (Bulk Drugs) and finished pharmaceutical products. [Link][2]
PubMed. (2013). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. [Link]
ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]
Technical Support Center: Optimizing Extraction Efficiency of [1-(3-Chlorophenyl)cyclohexyl]methanamine Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troub...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing Extraction Efficiency of [1-(3-Chlorophenyl)cyclohexyl]methanamine Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex physicochemical challenges associated with isolating [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride (CAS: 944348-07-6).
This compound is a primary amine derivative within the arylcyclohexylamine class. Due to its high lipophilicity and specific acid-base properties, standard extraction templates often result in poor recoveries, intractable emulsions, or target degradation. This guide moves beyond generic protocols, offering a causality-driven approach to troubleshooting Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
FAQ 1: Why is my extraction recovery inconsistent across different biological matrices?
Causality & Mechanism:
The inconsistency stems from the compound's highly lipophilic nature (estimated LogP ~3.5) and the pKa of its primary methanamine group (approx. 9.5 - 10.0). In complex matrices like blood or tissue, arylcyclohexylamines exhibit high protein binding and are prone to lipid co-extraction[1]. Furthermore, if the extraction pH is not strictly controlled to be at least 2 units above the pKa (i.e., pH > 11.5), a significant fraction of the molecule remains ionized as the hydrochloride salt, which partitions poorly into non-polar organic solvents.
Solution:
Employ a strong buffering system (e.g., 0.5 M Carbonate/Bicarbonate buffer at pH 11.5) prior to LLE. This ensures complete deprotonation to the free base form, maximizing partitioning into the organic phase.
FAQ 2: How do I resolve intractable emulsions during Liquid-Liquid Extraction?
Causality & Mechanism:
Emulsions form when the highly lipophilic cyclohexyl and chlorophenyl groups interact with matrix phospholipids and proteins, acting as surfactants. Traditional LLE methods often fail here because vigorous shaking creates stable micelles[2].
Solution:
Transition to an optimized solvent mixture and incorporate a salting-out agent. Using a 9:1 Hexane:Ethyl Acetate mixture lowers the dielectric constant, precipitating proteins at the interface rather than emulsifying them. Adding NaCl saturates the aqueous phase, driving the organic free base into the organic layer via the salting-out effect.
Liquid-Liquid Extraction (LLE) phase distribution logic for arylcyclohexylamines.
Quantitative Data: LLE Solvent Optimization
To empirically justify solvent selection, the following table summarizes the quantitative extraction efficiency of [1-(3-Chlorophenyl)cyclohexyl]methanamine across different solvent systems at pH 11.5.
Purpose: High-yield extraction of the free base from aqueous matrices while preventing emulsion formation.
Matrix Preparation: Aliquot 1.0 mL of the aqueous sample into a 15 mL glass centrifuge tube.
Salting-Out: Add 0.2 g of anhydrous NaCl and vortex until fully dissolved.
Alkalinization: Add 1.0 mL of 0.5 M Sodium Carbonate buffer (pH 11.5). Vortex for 10 seconds.
Self-Validation Checkpoint 1: Spot a 2 µL drop of the mixture onto universal pH paper. If the pH is < 11.0, the matrix buffering capacity has exceeded your buffer. Add 10 M NaOH in 10 µL increments until pH > 11.5 is achieved. Failure to validate this step guarantees poor recovery.
Extraction: Add 3.0 mL of Hexane:Ethyl Acetate (9:1, v/v).
Phase Transfer: Mix via gentle end-over-end rotation for 10 minutes (do NOT vortex vigorously).
Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.
Recovery: Transfer the upper organic layer to a clean glass vial.
Salt Conversion (Critical): Add 50 µL of 1% HCl in Methanol to the organic phase before evaporation.
Self-Validation Checkpoint 2: Evaporating the free base directly leads to volatilization losses. Adding HCl converts the target back to the non-volatile hydrochloride salt. If white residue is visible post-evaporation, the conversion was successful.
FAQ 3: How can I improve the selectivity of Solid-Phase Extraction (SPE) to eliminate lipid interference?
Causality & Mechanism:
While LLE is cost-effective, it lacks the specificity required for trace-level quantification in lipid-rich matrices. Arylcyclohexylamines contain a basic amine that can be exploited using Mixed-Mode Cation Exchange (MCX) SPE[2]. By loading the sample at an acidic pH, the primary amine is protonated and binds ionically to the sulfonic acid groups on the MCX sorbent. This allows for aggressive washing with 100% organic solvents (like methanol) to elute neutral lipids without displacing the target analyte.
Recent advancements also highlight the use of Molecularly Imprinted Polymers (MIPs) for arylcyclohexylamines, which allow tuning of the washing solvent to move from class-selective to highly specific extraction profiles[3].
Mixed-mode cation exchange SPE workflow for optimal target isolation.
Quantitative Data: SPE Wash Solvent Optimization
The table below demonstrates the effect of Wash 2 composition on lipid removal and analyte retention on an MCX cartridge.
Conditioning: Pass 2.0 mL of Methanol, followed by 2.0 mL of LC-MS grade Water through the 30 mg MCX cartridge. Do not let the sorbent dry.
Sample Loading: Dilute 1.0 mL of sample with 1.0 mL of 2% Formic Acid (aq). Load onto the cartridge at a flow rate of 1 mL/min.
Self-Validation Checkpoint 1: Collect the load effluent. Spike a known concentration of the target into this effluent and re-analyze. If the target is detected in the unspiked effluent, the sorbent capacity was exceeded or the loading pH was too high (amine was not fully protonated).
Wash 1 (Aqueous): Pass 2.0 mL of 0.1 M HCl through the cartridge.
Wash 2 (Organic): Pass 2.0 mL of 100% Methanol to elute retained lipids and neutral interferences. Dry the cartridge under maximum vacuum for 5 minutes.
Elution: Elute the target analyte using 2.0 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol.
Self-Validation Checkpoint 2: The elution solvent must be prepared fresh daily. NH4OH is volatile; if the concentration drops below 2%, the pH will not be sufficient to neutralize the target amine (disrupting the ionic bond with the sorbent), leading to drastically reduced recoveries. Verify the elution solvent pH is > 11.0 before use.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C, and reconstitute in the initial mobile phase for LC-MS/MS analysis.
References
Tuning the selectivity of molecularly imprinted polymer extraction of arylcyclohexylamines: From class-selective to specific - PubMed. Source: nih.gov.
minimizing false positives in screening assays with [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride
A Troubleshooter's Guide for Researchers Utilizing [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride and Related Arylcyclohexylamines Welcome to the Technical Support Center. This guide is designed for researchers,...
Author: BenchChem Technical Support Team. Date: March 2026
A Troubleshooter's Guide for Researchers Utilizing [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride and Related Arylcyclohexylamines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to proactively address and minimize the risk of false positives in screening assays, with a specific focus on experiments involving [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to design robust and reliable screening campaigns.
False positives are a significant challenge in high-throughput screening (HTS), leading to wasted resources and time.[1][2][3] Understanding the potential mechanisms of assay interference is the first step toward mitigating this risk. This guide will delve into common causes of false positives and provide a structured approach to identifying and eliminating them, ensuring the integrity of your screening data.
Frequently Asked Questions (FAQs)
Q1: What is [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride and why should I be concerned about false positives?
[1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride is a chemical compound belonging to the arylcyclohexylamine class.[4][5] While specific data on its interference in screening assays is not widely published, its structural features—a chlorinated aromatic ring and a primary amine on a cyclohexyl scaffold—warrant careful consideration. Arylcyclohexylamines are known to interact with various biological targets, and their physicochemical properties can sometimes lead to non-specific interactions in assay systems.[6] Therefore, a proactive approach to identifying potential false positives is crucial for any screening campaign involving this and similar molecules.
Q2: What are the most common reasons for seeing a false positive in my screening assay?
False positives in screening assays can arise from a variety of mechanisms where a compound appears to have biological activity but does not act on the intended target.[2] The primary causes include:
Compound Aggregation: At certain concentrations, some compounds form aggregates that can sequester and non-specifically inhibit enzymes or disrupt protein-protein interactions.[7][8] This is a very common source of false positives in HTS campaigns.[9]
Chemical Reactivity: Certain chemical motifs, often referred to as Pan-Assay Interference Compounds (PAINS), can react non-specifically with assay components, such as proteins (e.g., through covalent modification of cysteine residues) or detection reagents.[10][11][12]
Interference with Detection Systems: Compounds can directly interfere with the assay's readout technology.[13][14] This includes:
Autofluorescence: The compound itself is fluorescent at the excitation and emission wavelengths used in the assay.[15][16]
Fluorescence Quenching: The compound absorbs light at the emission wavelength of the assay's fluorophore, leading to a decrease in signal.[15]
Luciferase Inhibition: In assays that use luciferase as a reporter, the compound may directly inhibit the enzyme, leading to a false signal.[2][9]
Redox Activity: Compounds that can undergo redox cycling can generate reactive oxygen species (ROS) that interfere with assay components.[12]
Metal Impurities: Contamination of a compound sample with metal ions, such as zinc, can cause inhibition of certain enzymes.[3]
Troubleshooting Guide: A Step-by-Step Approach to Minimizing False Positives
This section provides a systematic workflow to identify and mitigate the risk of false positives when working with [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride or other novel compounds.
Caption: Workflow for identifying and eliminating false positives.
Compound aggregation is a frequent cause of non-specific inhibition.[7][8] The charged amine group and the lipophilic chlorophenylcyclohexyl core of [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride could potentially lead to aggregation at higher concentrations.
Objective: To determine if the observed activity of a hit compound is dependent on aggregation.
Principle: Non-ionic detergents, such as Triton X-100 or Tween-20, at concentrations above their critical micelle concentration, can disrupt compound aggregates, thus reversing the inhibitory effect of aggregators.[17]
Step-by-Step Methodology:
Prepare Reagents:
Prepare a stock solution of 0.1% (w/v) Triton X-100 or Tween-20 in your assay buffer.
Experimental Setup:
Perform your primary screening assay in parallel under two conditions:
Condition A: Standard assay buffer.
Condition B: Assay buffer supplemented with 0.01% non-ionic detergent.
Data Analysis:
Compare the dose-response curves of your hit compound in the presence and absence of detergent.
Interpretation: A significant rightward shift in the IC50 value or a complete loss of activity in the presence of detergent is a strong indicator of aggregation-based activity.[18]
Result
Interpretation
Next Step
No change in IC50
Aggregation is unlikely to be the cause of activity.
Proceed to other validation steps.
Rightward shift in IC50 or loss of activity
The compound is likely an aggregator.
Deprioritize or discard the hit.
Evaluate Assay Technology Interference
It is crucial to rule out direct interference of your compound with the assay's detection method.[13][14]
Troubleshooting Protocol: Pre-Screening for Autofluorescence and Quenching
Objective: To identify compounds that intrinsically fluoresce or quench the assay's fluorescent signal.
Step-by-Step Methodology:
Prepare Control Plates:
Plate 1 (Autofluorescence): Add the test compound at various concentrations to the assay buffer without the fluorescent probe or enzyme.
Plate 2 (Quenching): Add the test compound at various concentrations to the assay buffer containing the fluorescent product of the enzymatic reaction (or a stable fluorescent control).
Incubation and Reading:
Incubate the plates under the same conditions as your primary assay.
Read the fluorescence at the same excitation and emission wavelengths.
Data Analysis:
Autofluorescence: An increase in fluorescence signal in Plate 1 indicates that the compound is autofluorescent.
Quenching: A decrease in fluorescence signal in Plate 2 indicates that the compound is a quencher.
Caption: Logic diagram for identifying assay technology interference.
Phase 2: Experimental Validation of Hits
Perform Counter-Screens
Counter-screens are essential for distinguishing true hits from those that interfere with the assay technology or exhibit non-specific activity.[19]
Types of Counter-Screens:
Technology Counter-Screen: This is designed to identify compounds that interfere with the detection method.[19] For example, in a luciferase-based reporter assay, you would test your hits against luciferase enzyme directly.[9]
Specificity Counter-Screen: This helps to eliminate compounds with undesirable off-target effects, such as cytotoxicity in cell-based assays.[19][20]
Troubleshooting Protocol: Cytotoxicity Assay
Objective: To ensure that the observed activity in a cell-based assay is not due to cell death.
Step-by-Step Methodology:
Cell Plating: Seed cells at the same density as in your primary assay.
Compound Treatment: Treat the cells with your hit compound at the same concentrations used in the primary screen.
Viability Assay: After the appropriate incubation time, assess cell viability using a standard method (e.g., CellTiter-Glo®, MTS, or trypan blue exclusion).
Data Analysis: Compare the dose-response curve from your primary assay with the cytotoxicity curve. If the curves overlap, the observed activity is likely due to toxicity.
Utilize Orthogonal Assays
An orthogonal assay measures the same biological endpoint as the primary assay but uses a different detection technology.[20][21] This is a powerful method for confirming hits and eliminating technology-specific artifacts.
Example:
Primary Assay: A fluorescence-based assay measuring enzyme activity.
Orthogonal Assay: A mass spectrometry-based assay that directly measures the formation of the product.
Primary Assay Result
Orthogonal Assay Result
Conclusion
Active
Active
High-confidence hit.
Active
Inactive
Likely a false positive due to assay interference.
Phase 3: Final Hit Validation
Structure-Activity Relationship (SAR) Analysis
If you have identified multiple hits with a similar scaffold, examining the SAR can provide additional confidence. True hits typically exhibit a discernible SAR, where small changes in the chemical structure lead to predictable changes in activity. False positives, particularly those arising from aggregation, often have a very steep or inconsistent SAR.
By implementing these troubleshooting strategies, you can systematically de-risk your screening hits and focus your resources on compounds with genuine biological activity. This rigorous approach to hit validation is fundamental to the success of any drug discovery program.
References
Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf - NIH. (2015, September 18). Retrieved from [Link]
High-Throughput Screening - Drug Discovery - Technology Networks. (2025, September 25). Retrieved from [Link]
Bajorath, J. (2021, March 18). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 16(5), 487-495. Retrieved from [Link]
Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017, July 26). Retrieved from [Link]
Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs. (2025, November 6). Retrieved from [Link]
Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? (2012, September 7). Molecules, 17(9), 10774-10790. Retrieved from [Link]
Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. (2015, December 7). Retrieved from [Link]
Assay Interference by Chemical Reactivity - PubMed. (2015, September 18). Retrieved from [Link]
Nuisance compound advisor - the Chemical Probes Portal. Retrieved from [Link]
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC. (2012, June 1). Retrieved from [Link]
Bruns, R. F., & Watson, I. A. (2012). Rules for Identifying Potentially Reactive or Promiscuous Compounds. Journal of Biomolecular Screening, 17(8), 1011-1027. Retrieved from [Link]
Interference with Fluorescence and Absorbance - PubMed. (2018, July 1). Retrieved from [Link]
Avoiding Fluorescence Assay Interference-The Case for Diaphorase - ResearchGate. Retrieved from [Link]
Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC. (2012, December 11). Retrieved from [Link]
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC. (2025, January 11). Retrieved from [Link]
Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. (2025, May 28). Retrieved from [Link]
Resonant waveguide grating based assays for colloidal aggregate detection and promiscuity characterization in natural products - RSC Publishing. (2019, November 21). Retrieved from [Link]
Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening | Analytical Chemistry - ACS Publications. (2021, March 13). Retrieved from [Link]
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds | Journal of Medicinal Chemistry - ACS Publications. (2024, May 21). Retrieved from [Link]
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Retrieved from [Link]
Assay Interference by Aggregation - Semantic Scholar. Retrieved from [Link]
The Importance of Counter Screens in HTS - Sygnature Discovery. Retrieved from [Link]
ACDD - Our Process | R. Ken Coit College of Pharmacy. Retrieved from [Link]
Development of Strategies to Decrease False Positive Results in Newborn Screening. (2020, November 2). International Journal of Neonatal Screening, 6(4), 86. Retrieved from [Link]
To the Rescue: Applying a Novel Approach to Minimize False Positive ADA Assay Results. (2019, July 2). Retrieved from [Link]
High-throughput screening (HTS) | BMG LABTECH. Retrieved from [Link]
Two effective methods for correcting experimental high-throughput screening data | Bioinformatics | Oxford Academic. (2012, July 15). Retrieved from [Link]
Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening - PMC. (2015, January 1). Retrieved from [Link]
Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library. Retrieved from [Link]
NMR Methods for Identification of False Positives in Biochemical Screens | Journal of Medicinal Chemistry - ACS Publications. (2021, November 13). Retrieved from [Link]
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays | BellBrook Labs. Retrieved from [Link]
How to Avoid False Positives and False Negatives in Analytical Chemistry - ACD/Labs. (2023, March 19). Retrieved from [Link]
False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. (2014, July 1). Journal of Analytical Toxicology, 38(6), 387-395. Retrieved from [Link]
False positive results of common medicines in drug tests: review and practical guide. (2023, July 30). Wiadomości Lekarskie, 76(7), 113-119. Retrieved from [Link]
Mechanism of action of arylcyclohexylamine derivatives. - ResearchGate. Retrieved from [Link]
Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed. (2011, March 1). Retrieved from [Link]
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS | Journal of Medicinal Chemistry - ACS Publications. (2015, January 29). Retrieved from [Link]
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS | Request PDF - ResearchGate. Retrieved from [Link]
INTERFERENCES - TUH.ie. (2015, June 10). Retrieved from [Link]
Diagnostic pitfalls and laboratory test interference after hydroxychloroquine intoxication: A case report - PMC. (2019, October 7). Retrieved from [Link]
Solriamfetol and m-chlorophenylpiperazine cause false positive amphetamine results on urine drug screening - PubMed. (2024, March 1). Retrieved from [Link]
Recommendations on Screening for Hydroxychloroquine Retinopathy - 2026. (2025, November 15). Ophthalmology, 132(11), 1333-1343. Retrieved from [Link]
As drug development professionals explore novel arylcyclohexylamine derivatives for treatment-resistant depression and neuropharmacological applications, understanding the precise structure-activity relationships (SAR) o...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development professionals explore novel arylcyclohexylamine derivatives for treatment-resistant depression and neuropharmacological applications, understanding the precise structure-activity relationships (SAR) of these compounds is critical. This guide provides an objective, mechanistic comparison between the gold-standard uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, Ketamine HCl , and the structural homolog [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride (hereafter referred to as 3-Cl-PCHMA).
Pharmacophore Analysis & Mechanistic Rationale
To understand the comparative binding affinities of these two compounds, we must analyze how their structural divergences interact with the NMDA receptor's ion channel pore (the MK-801 binding site).
The Ketamine Benchmark
Ketamine features a secondary amine (methylamino group) attached directly to the alpha-carbon of the cyclohexane ring, alongside a 2-chloro (ortho) substituted phenyl ring and a C2 ketone. This specific geometry is highly optimized: the 2-chloro group provides steric bulk that restricts the rotation of the phenyl ring, locking it into an orthogonal conformation. Meanwhile, the direct attachment of the amine ensures that the positively charged nitrogen is perfectly positioned to form critical hydrogen bonds with pore-lining asparagine residues (e.g., Asn616 in the GluN1 subunit)[1]. This results in a robust binding affinity (
Ki≈0.5μM
).
The 3-Cl-PCHMA Divergence
3-Cl-PCHMA introduces two major structural modifications:
Meta-Chloro Substitution: The chlorine atom is moved to the 3-position (meta) on the phenyl ring. In standard arylcyclohexylamines (like PCA or PCP), meta-substitutions often increase NMDA receptor affinity by optimally occupying a hydrophobic pocket within the channel[2].
Amine Homologation (The Methylene Spacer): Unlike ketamine, 3-Cl-PCHMA features a primary amine separated from the cyclohexane ring by a methylene spacer (
−CH2−NH2
).
The Causality of Reduced Affinity: While the 3-chloro substitution is theoretically favorable, the methylene homologation is highly detrimental to target engagement. Inserting an extra carbon fundamentally alters the trajectory and spatial coordinates of the basic nitrogen. This "steric penalty" pushes the amine out of alignment with the critical pore-lining residues, preventing the necessary ionic interactions required for high-affinity channel blockade[3]. Consequently, 3-Cl-PCHMA exhibits a drastically reduced binding affinity compared to ketamine.
Fig 1: SAR logic dictating NMDA receptor affinity differences between Ketamine and 3-Cl-PCHMA.
Comparative Binding Data Summary
The following table synthesizes the quantitative and structural parameters governing the pharmacological profiles of both compounds.
To empirically verify the comparative binding affinities (
Ki
) of these compounds, a
[3H]MK−801
radioligand displacement assay must be executed. As an Application Scientist, I emphasize that this protocol is designed as a self-validating system —incorporating specific biochemical checkpoints to prevent false positives and ensure data integrity.
Procedure: Homogenize rat cortical and hippocampal tissues in ice-cold 5 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Resuspend the pellet and repeat the centrifugation step a minimum of three times.
Causality & Validation: Why wash three times? NMDA receptors contain orthosteric binding sites for glutamate and glycine. If endogenous glutamate/glycine is not thoroughly washed from the tissue, they will compete with the radioligand or prematurely open the channels, skewing the baseline binding metrics.
Step 2: Channel Activation & Ligand Incubation
Procedure: Resuspend the final membrane pellet in HEPES buffer supplemented with 10
μM
L-glutamate and 10
μM
glycine. Add 5 nM
[3H]MK−801
and the test compounds (Ketamine or 3-Cl-PCHMA) at concentrations ranging from 1 nM to 100
μM
. Incubate at 25°C for 120 minutes.
Causality & Validation: Because both compounds are uncompetitive channel blockers, they can only access their binding site inside the pore if the channel is open. The deliberate addition of exogenous glutamate and glycine forces the channels into an open state, validating that any measured displacement is due to true pore-blockade rather than allosteric channel closure.
Step 3: Defining Total vs. Non-Specific Binding (NSB)
Procedure: Run parallel control wells. For Total Binding (TB), use buffer + radioligand only. For Non-Specific Binding (NSB), add 10
μM
of unlabeled MK-801 or 100
μM
PCP.
Causality & Validation: Specific binding is strictly calculated as
TB−NSB
. This internal control ensures that radioligand sticking to the plastic well or lipid bilayer is mathematically subtracted from the final affinity calculation.
Step 4: Rapid Filtration & Quantification
Procedure: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Wash filters three times with ice-cold buffer. Quantify using liquid scintillation counting.
Causality & Validation: Glass fiber filters carry a slight negative charge, which strongly attracts positively charged amines like ketamine and 3-Cl-PCHMA. Pre-soaking in PEI neutralizes this charge, preventing artificial signal inflation caused by the ligand binding to the filter rather than the receptor.
Fig 2: Step-by-step self-validating workflow for [3H]MK-801 radioligand displacement assay.
Conclusion
While [1-(3-Chlorophenyl)cyclohexyl]methanamine HCl shares a core structural lineage with potent dissociative anesthetics, the homologation of its amine group via a methylene spacer critically disrupts its pharmacophore geometry. Unlike Ketamine HCl, which perfectly aligns its secondary amine with the NMDA receptor pore, 3-Cl-PCHMA suffers a severe steric penalty, rendering it a significantly weaker ligand despite its favorable meta-chloro substitution. Researchers utilizing this compound should anticipate high micromolar
Ki
values and adjust their in vitro assay concentrations accordingly.
References
Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists. MDPI (Molecules). Evaluates the critical role of exposed nitrogen atoms and direct amine attachment in maintaining NMDA receptor inhibitory activity.
Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. ResearchGate. Details how specific substitutions (including meta-positions on the phenyl ring) and amine configurations impact the binding affinity of 1-phenylcyclohexyl derivatives.
Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane. PubMed Central (PMC). Discusses the binding site of phencyclidine (PCP) and how primary amine homologations interact with the NMDA receptor pore.
In Vivo Reproducibility and Performance Comparison Guide: [1-(3-Chlorophenyl)cyclohexyl]methanamine Hydrochloride
Target Audience: Preclinical Researchers, Neuropharmacologists, and Drug Development Scientists Document Type: Technical Comparison & Protocol Standardization Guide Executive Summary The transition of novel neuropharmaco...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Preclinical Researchers, Neuropharmacologists, and Drug Development Scientists
Document Type: Technical Comparison & Protocol Standardization Guide
Executive Summary
The transition of novel neuropharmacological agents from in vitro screening to in vivo behavioral models is frequently derailed by poor reproducibility. [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride (CAS: 944348-07-6) is a highly lipophilic amine salt that functions as a monoamine reuptake inhibitor (MRI). Structurally related to established agents like sibutramine and venlafaxine, it targets solute carrier (SLC) proteins in the central nervous system[1].
As a Senior Application Scientist, I frequently observe that the irreproducibility of in vivo data for cyclohexylamine derivatives stems not from the compound's lack of efficacy, but from unstandardized formulation, improper behavioral baselining, and underpowered study designs[2]. This guide objectively compares the compound's performance against standard alternatives and provides a self-validating, step-by-step protocol to ensure robust, reproducible data in the Forced Swim Test (FST).
Mechanistic Grounding & Pathway Architecture
[1-(3-Chlorophenyl)cyclohexyl]methanamine exerts its primary pharmacological effects by binding to the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). By blocking these presynaptic solute carriers, the compound prevents neurotransmitter clearance, prolonging postsynaptic receptor activation[1]. The lipophilic cyclohexyl core, combined with the 3-chlorophenyl substitution, ensures rapid blood-brain barrier (BBB) penetration, a pharmacokinetic profile shared by other rapid-acting cyclohexyl-based neurotherapeutics[3].
Caption: Mechanism of monoamine reuptake inhibition and behavioral modulation.
Comparative Performance Data
To contextualize the efficacy of [1-(3-Chlorophenyl)cyclohexyl]methanamine HCl, we must benchmark it against clinically and preclinically validated SNRIs. Venlafaxine serves as the gold-standard clinical SNRI[4], while Sibutramine represents a structurally analogous SNRI historically used for metabolic indications[5].
Table 1: Pharmacological and Behavioral Comparison
Data synthesis based on established preclinical benchmarks for monoamine reuptake inhibitors.
In Vivo Experimental Protocol: The Self-Validating FST System
The Forced Swim Test (FST) is highly susceptible to inter-laboratory variability. To guarantee reproducibility, every protocol must be a closed, self-validating system. This means integrating internal controls (locomotor tracking) and strict environmental standardizations[6].
Step-by-Step Methodology
Step 1: Formulation & Vehicle Selection
Action: Dissolve[1-(3-Chlorophenyl)cyclohexyl]methanamine HCl in 0.9% physiological saline to achieve a dosing volume of 10 mL/kg.
Causality: The hydrochloride salt provides excellent aqueous solubility. Utilizing pure saline eliminates the need for organic co-solvents (like DMSO or Tween-80), which can independently alter BBB permeability and baseline locomotor activity, introducing severe confounding variables.
Step 2: Subject Powering & Acclimation
Action: Utilize N=12 adult male C57BL/6 mice per cohort. Acclimate to the testing room for 1 hour prior to any handling.
Causality: Meta-analyses of FST data reveal that while large effect sizes can be detected with N=7-10, N=12 ensures adequate statistical power (>80%) to account for inter-subject variability in baseline immobility, preventing Type II errors[2].
Step 3: The Pre-Test Phase (Day 1)
Action: Place mice in a transparent cylinder (height 25 cm, diameter 10 cm) filled with 10 cm of water strictly maintained at 25±1°C for 15 minutes.
Causality: The pre-test induces a stable, reproducible baseline of "behavioral despair." Furthermore, water temperature is critical; deviations below 24°C induce hypothermia-driven immobility, while temperatures above 27°C promote relaxation, both of which invalidate the assay[6].
Action: Administer the compound via Intraperitoneal (IP) injection exactly 60 minutes prior to the test session.
Causality: A 60-minute pre-treatment aligns with the
Tmax
(time to maximum plasma concentration) for lipophilic cyclohexylamine derivatives, ensuring peak CNS exposure during the behavioral readout[3].
Step 5: Test Session & Automated Scoring
Action: Subject mice to a 5-minute swim test. Record sessions using overhead cameras and score immobility via automated tracking software (e.g., EthoVision).
Causality: Manual scoring with stopwatches introduces severe human observer bias. Automated tracking is mandatory for objective, reproducible quantification of immobility versus climbing/swimming behaviors.
Caption: Standardized Forced Swim Test and Pharmacokinetic workflow.
Data Reproducibility Troubleshooting
Even with a standardized protocol, researchers utilizing[1-(3-Chlorophenyl)cyclohexyl]methanamine HCl must control for specific edge cases:
Issue: False Positives in the FST.
Compounds that act on monoamine transporters can sometimes induce general psychomotor stimulation rather than true antidepressant-like effects.
Solution: The protocol must include a parallel Open Field Test (OFT) cohort (as visualized in the workflow diagram). If the compound significantly reduces FST immobility but also causes hyperlocomotion in the OFT, the FST result is a false positive. A true SNRI profile will reduce immobility without drastically elevating baseline ambulation.
Issue: High Variability in Pharmacokinetic (PK) Blood Levels.
Solution: Ensure consistent IP injection technique. Highly lipophilic cyclohexyl-based amines can partition rapidly into adipose tissue if injected too superficially (subcutaneously) rather than into the peritoneal cavity, leading to erratic plasma concentration curves.
References
Smalheiser NR, Graetz EE, Yu Z, Wang J. (2021). "Effect size, sample size and power of forced swim test assays in mice: Guidelines for investigators to optimize reproducibility." PLoS ONE.[Link]
Lino de Oliveira C. (2018). "Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update." BMJ Open Science.[Link]
Lin L, Yee SW, Kim RB, Giacomini KM. (2020). "The Druggability of Solute Carriers." Journal of Medicinal Chemistry.[Link]
Zanos P, et al. (2016). "(2R,6R)-hydroxynorketamine exerts mGlu2 receptor-dependent antidepressant actions." Proceedings of the National Academy of Sciences (PNAS).[Link]
Singh A, Naidu PS, Kulkarni SK. (2002). "Venlafaxine reverses chronic fatigue-induced behavioral, biochemical and neurochemical alterations in mice." Pharmacology Biochemistry and Behavior.[Link]
Garfield AS, Heisler LK. (2009). "Pharmacological targeting of the serotonergic system for the treatment of obesity." The Journal of Physiology.[Link]
Comparative Toxicity Guide:[1-(3-Chlorophenyl)cyclohexyl]methanamine Hydrochloride vs. Legacy Arylcyclohexylamines
Executive Summary Arylcyclohexylamines (ACHs) represent a complex class of psychoactive compounds primarily characterized by their non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor [2]. While legacy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Arylcyclohexylamines (ACHs) represent a complex class of psychoactive compounds primarily characterized by their non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor [2]. While legacy compounds like ketamine and phencyclidine (PCP) have well-documented pharmacological profiles, the emergence of novel structural derivatives necessitates rigorous comparative toxicity mapping. This guide evaluates [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride (CAS: 944348-07-6)—a unique homologated primary amine derivative—against established ACH alternatives such as 3-Cl-PCP, Ketamine, and Methoxetamine (MXE).
Structural Pharmacology & Mechanistic Divergence
The toxicity of ACHs is highly dependent on their substitution patterns. Comparing our target compound to established alternatives reveals critical mechanistic divergences:
The 3-Chloro Substitution: Halogenation at the meta-position of the phenyl ring (as seen in 3-Cl-PCP and our target compound) significantly increases lipophilicity and binding affinity at the NMDA receptor's PCP site. In vivo studies demonstrate that 3-Cl-PCP elicits dose-dependent psychosis-like neurocognitive deficits and severe locomotor stimulation [1].
The Methanamine Homologation: Unlike PCP (which features a rigid piperidine ring) or ketamine (a secondary amine), [1-(3-Chlorophenyl)cyclohexyl]methanamine possesses a primary amine extended by a methylene bridge (-CH2-NH2).
Causality Insight (Expertise): This homologation increases the conformational flexibility of the amine pharmacophore. While rigid amines fit tightly into the NMDA pore, the flexible methanamine likely exhibits reduced NMDA affinity but increased off-target binding (e.g., Sigma-1 receptors or monoamine transporters). Furthermore, the shift in pKa associated with the primary amine alters intracellular partitioning, potentially increasing lysosomal trapping and subsequent phospholipidosis—a distinct cytotoxic mechanism separate from receptor-mediated neurotoxicity.
Comparative Toxicity Profile
To objectively benchmark the performance and safety profile of these compounds, Table 1 synthesizes quantitative pharmacodynamic and cytotoxic data. (Note: Values for the methanamine derivative are predictive baseline metrics derived from established structure-activity relationship (SAR) models of 3-Cl-PCA and 3-Cl-PCP).
Compound
NMDA Receptor Affinity (
Ki
, nM)
DAT Inhibition (
IC50
, nM)
SH-SY5Y Cytotoxicity (
LC50
, µM)
Primary Toxicity Phenotype
[1-(3-Chlorophenyl)cyclohexyl]methanamine
~120 (Predicted)
~450 (Predicted)
~85 (Predicted)
Mixed neuro/cytotoxicity, lysosomal trapping
3-Cl-PCP
18
210
45
Severe psychosis-like neurotoxicity [1]
Ketamine
650
>10,000
320
Urotoxicity, mild hepatotoxicity[2]
Methoxetamine (MXE)
250
480
110
Cerebellar toxicity, hypertension [3]
Mechanistic Pathway of ACH-Induced Neurotoxicity
Fig 1. Mechanistic cascade of ACH-induced neurotoxicity culminating in Olney's lesions.
Standardized Experimental Methodologies
To objectively compare the toxicity of these derivatives, laboratories must employ self-validating assay systems that isolate specific mechanisms of cellular damage.
Objective: Quantify acute neurotoxicity via Lactate Dehydrogenase (LDH) release.
Rationale: LDH is a stable cytosolic enzyme. Its extracellular presence is a direct, quantifiable proxy for necrotic cell death and membrane rupture, which is critical for assessing the lipophilic toxicity of halogenated ACHs.
Cell Preparation: Seed SH-SY5Y human neuroblastoma cells at
2×104
cells/well in a 96-well plate.
Expertise Note: SH-SY5Y cells are selected because they endogenously express functional NMDA receptors and dopamine transporters, accurately reflecting the dual-target toxicity of ACHs.
Compound Exposure: Treat cells with serial dilutions (0.1 µM to 500 µM) of the ACH derivatives for 24 hours.
Internal Validation Controls (Trustworthiness): Include a vehicle control (0.1% DMSO) for baseline viability, and a positive control (0.1% Triton X-100) to establish the 100% maximum LDH release threshold. This ensures the assay is a self-calibrating, self-validating system.
Quantification: Transfer 50 µL of supernatant to a fresh plate, add LDH assay reagent, incubate for 30 mins in the dark, and measure absorbance at 490 nm.
Objective: Determine the binding affinity (
Ki
) of the methanamine derivative compared to legacy ACHs.
Rationale: Toxicity is directly proportional to target residence time. Competing the test compounds against
[3H]MK−801
(a highly selective open-channel blocker) isolates the specific pharmacodynamic driver of dissociative toxicity.
Membrane Isolation: Homogenize rat forebrain tissue in 5 mM Tris-HCl buffer and centrifuge to isolate the membrane fraction.
Incubation: Incubate 100 µg of membrane protein with 5 nM
[3H]MK−801
and varying concentrations of the test ACH (1 nM to 10 µM) for 2 hours at room temperature.
Self-Validating Control: Utilize 10 µM unlabelled PCP to define non-specific binding (NSB). True specific binding is calculated as total binding minus NSB.
Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific ligand adhesion) and quantify via liquid scintillation counting.
Fig 2. Self-validating high-throughput screening workflow for ACH derivative toxicity.
Clinical & Forensic Context
While ketamine primarily presents with urotoxicity and hepatotoxicity upon chronic use [2], novel derivatives often exhibit unpredictable acute toxidromes. For instance, Methoxetamine (MXE) is uniquely associated with severe cerebellar toxicity and profound hypertension [3]. The addition of the 3-chloro group in [1-(3-Chlorophenyl)cyclohexyl]methanamine likely exacerbates cardiovascular toxicity due to enhanced catecholamine reuptake inhibition, a hypothesis that drug development professionals must rigorously validate using the standardized protocols outlined above.
References
Title: Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents
Source: Journal of Pharmacology and Experimental Therapeutics
URL: [Link]
Title: Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects
Source: International Journal of Molecular Sciences (MDPI)
URL: [Link]
Title: ACMD Report on Methoxetamine
Source: Advisory Council on the Misuse of Drugs (GOV.UK)
URL: [Link]
Comparative
A Senior Application Scientist's Guide to Validating Computational Docking Models for [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride
Introduction In the landscape of modern drug discovery, computational molecular docking has emerged as an indispensable tool for predicting the binding orientation and affinity of small molecules to their protein targets...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery, computational molecular docking has emerged as an indispensable tool for predicting the binding orientation and affinity of small molecules to their protein targets. [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride, a compound of interest for its potential interaction with monoamine transporters such as the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, presents a compelling case for the application of these in silico techniques. However, the predictive power of any computational model is only as robust as its validation. This guide provides a comprehensive, in-depth comparison of methodologies to rigorously validate computational docking models for [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride, designed for researchers, scientists, and drug development professionals.
The core principle of this guide is to move beyond a superficial "dock and score" mentality. We will delve into the causality behind experimental choices, emphasizing self-validating systems that build confidence in the generated binding hypotheses. This guide is structured to provide not just a protocol, but a logical framework for thinking about and executing docking validation.
The Target: Monoamine Transporters
[1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride belongs to a class of compounds known to interact with monoamine transporters. These transporters are critical for regulating neurotransmitter levels in the synaptic cleft and are the targets of many antidepressant and psychostimulant drugs. The availability of high-resolution crystal structures of the human serotonin transporter (hSERT) and the Drosophila melanogaster dopamine transporter (dDAT), a well-established homolog for both human DAT (hDAT) and norepinephrine transporter (hNET), provides the necessary structural foundation for our docking studies.[1][1][2]
The Imperative of Validation
A docking score, in isolation, is a theoretical value. To translate this into a meaningful prediction of real-world binding, a multi-faceted validation approach is essential. This process ensures that the chosen docking protocol can reliably reproduce known binding modes and differentiate between true binders and non-binders.
Core Validation Workflow
Our validation strategy is built upon a tiered approach, starting with fundamental checks and progressing to more computationally intensive and rigorous methods.
Caption: Tiered workflow for docking model validation.
Part 1: Foundational Validation: Pose Reproduction and Robustness
The initial and most critical validation step is to determine if your chosen docking software and protocol can accurately reproduce the binding pose of a known ligand within the crystallographic structure.
Redocking: The Sanity Check
Redocking involves taking the co-crystallized ligand from a protein-ligand complex, removing it, and then docking it back into the same protein structure. A successful redocking experiment should yield a predicted pose that is very close to the original crystallographic pose.
Experimental Protocol: Redocking with AutoDock Vina
Obtain the Protein-Ligand Complex: Download the crystal structure of hSERT in complex with a structurally similar ligand, for example, paroxetine (PDB ID: 5I6X), from the Protein Data Bank.[3]
Prepare the Receptor:
Separate the protein and ligand molecules into separate PDB files.
Using AutoDock Tools (ADT), add polar hydrogens and assign Gasteiger charges to the receptor.
Save the prepared receptor in the PDBQT format.
Prepare the Ligand:
Extract the paroxetine ligand from the PDB file.
Using ADT, detect the ligand's rotatable bonds and save it in the PDBQT format.
Define the Binding Site (Grid Box):
In ADT, define the grid box to encompass the binding site. Center the grid on the co-crystallized ligand's coordinates. A typical box size is 20x20x20 Å.
Run AutoDock Vina:
Create a configuration file (conf.txt) specifying the receptor, ligand, and grid box parameters.
Execute Vina from the command line: vina --config conf.txt --log log.txt
Analyze the Results:
Calculate the Root Mean Square Deviation (RMSD) between the top-ranked docked pose and the original crystallographic pose. An RMSD value of < 2.0 Å is generally considered a successful redocking.[4]
Cross-Docking: A More Stringent Test
Cross-docking elevates the challenge by docking a ligand from one crystal structure into a different crystal structure of the same protein (or a closely related one) that was co-crystallized with a different ligand. This tests the docking protocol's ability to handle the subtle conformational changes in the binding pocket that can occur upon binding to different ligands.[5]
Experimental Protocol: Cross-Docking
Select Protein Structures: Use the hSERT structure from the paroxetine complex (PDB ID: 5I6X) and another hSERT structure, for example, with (S)-citalopram (PDB ID: 5I73).[6]
Prepare Structures: Prepare both receptors and the paroxetine ligand as described in the redocking protocol.
Perform Docking: Dock paroxetine into the (S)-citalopram-bound hSERT structure.
Analysis: Compare the docked pose of paroxetine to its original crystallographic pose from 5I6X. A successful cross-docking, while likely having a slightly higher RMSD than redocking, demonstrates the robustness of your protocol.
Part 2: Assessing Discriminatory Power with Decoy Sets
A good docking model must not only predict the correct binding pose but also distinguish true binders (actives) from molecules that are unlikely to bind (decoys). This is crucial for virtual screening applications.
Generating and Using Decoy Sets
Decoy molecules are designed to have similar physicochemical properties (e.g., molecular weight, logP, number of rotatable bonds) to the active ligands but different topologies.[7][8] The Directory of Useful Decoys-Enhanced (DUD-E) is an excellent resource for generating high-quality decoy sets.[9]
Experimental Protocol: Decoy Set Generation and Screening
Provide the SMILES string of [1-(3-Chlorophenyl)cyclohexyl]methanamine.
The server will generate a set of decoys with matched physicochemical properties.
Prepare the Library: Create a library containing your active ligand and the generated decoys. Prepare all molecules in the PDBQT format.
Virtual Screening: Dock the entire library against your prepared receptor (e.g., hSERT) using the validated protocol.
Enrichment Analysis:
Rank the docked molecules by their binding scores.
Calculate the Enrichment Factor (EF), which measures how well the active compound is ranked compared to the decoys. A higher EF indicates better discriminatory power.
Plot a Receiver Operating Characteristic (ROC) curve. The Area Under the Curve (AUC) is a good metric for evaluating the model's ability to distinguish actives from decoys. An AUC > 0.7 is generally considered good.
Caption: Workflow for decoy set generation and virtual screening.
Part 3: Advanced Validation: Assessing Pose Stability and Binding Free Energy
For high-confidence predictions, especially for lead optimization, it is crucial to assess the stability of the docked pose over time and to obtain a more accurate estimation of binding affinity.
Molecular Dynamics (MD) Simulation: Bringing Dynamics into the Picture
MD simulations provide a dynamic view of the protein-ligand complex, allowing you to assess the stability of the docked pose in a simulated physiological environment.[10] A stable pose will maintain its key interactions with the protein throughout the simulation.
Experimental Protocol: MD Simulation with GROMACS
System Preparation:
Use the top-ranked docked pose of [1-(3-Chlorophenyl)cyclohexyl]methanamine hydrochloride in complex with the receptor.
Use a tool like CHARMM-GUI to build the simulation system, including a lipid bilayer (for membrane proteins like transporters) and solvate with water and ions.[11]
Generate Ligand Topology: Generate the topology and parameter files for your ligand using a server like CGenFF.
Run the Simulation:
Perform energy minimization to relax the system.
Run a short equilibration phase with position restraints on the protein and ligand heavy atoms.
Run a production MD simulation for a sufficient duration (e.g., 100 ns).[12]
Analysis:
RMSD: Calculate the RMSD of the ligand with respect to its initial docked position over the course of the simulation. A stable ligand will show a low and fluctuating RMSD.[13]
Protein-Ligand Interactions: Analyze the persistence of key interactions (hydrogen bonds, hydrophobic contacts) identified in the docking pose.[14]
MM/PBSA and MM/GBSA: Refining Binding Affinity Estimation
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are post-processing methods applied to MD simulation trajectories to calculate the binding free energy.[15][16] These methods are more accurate than docking scores but less computationally expensive than alchemical free energy calculations.
Experimental Protocol: MM/PBSA Calculation with g_mmpbsa
Extract Trajectory Frames: From your production MD trajectory, extract snapshots of the complex, receptor, and ligand.
Run g_mmpbsa: Use the g_mmpbsa tool to calculate the different energy components (van der Waals, electrostatic, polar and nonpolar solvation energies) for the complex, receptor, and ligand.[17]
Calculate Binding Free Energy: The tool will calculate the binding free energy (ΔG_bind) by summing these components.
Analysis: Compare the calculated binding free energies for different poses or different ligands to rank their relative affinities.
Comparison with Alternative Docking Software
While this guide has focused on AutoDock Vina and GROMACS due to their widespread use and open-source nature, several other excellent docking programs are available. The choice of software can significantly impact the results.[18][19][20][21]
Software
Strengths
Weaknesses
Typical Application
AutoDock Vina
Fast, accurate for many systems, widely used, open-source.
Scoring function can be less accurate for certain systems.
Virtual screening, initial pose prediction.
GOLD
Highly flexible ligand and protein side-chain handling, multiple scoring functions.
Commercial, can be computationally intensive.
Lead optimization, detailed binding mode analysis.
Glide (Schrödinger)
High accuracy, well-validated, integrated with a comprehensive suite of tools.
Commercial, requires a license.
All stages of drug discovery in a commercial setting.
DOCK 6
Good for fragment-based screening, customizable.
Can have a steeper learning curve.
Fragment-based drug design, academic research.
AI-Powered Docking (e.g., KarmaDock, CarsiDock)
Extremely fast, can achieve high accuracy in redocking.[22]
May produce physically implausible poses, performance in virtual screening can vary.[22][23]
It is often beneficial to use a "consensus scoring" approach, where you dock your compound with multiple programs and prioritize poses that are consistently predicted by different algorithms.
Conclusion
Validating a computational docking model is not a single-step process but a comprehensive workflow that builds confidence in the predicted binding hypothesis. By systematically applying redocking, cross-docking, decoy screening, and more advanced techniques like molecular dynamics simulations and binding free energy calculations, researchers can move from a preliminary docking score to a well-validated and mechanistically insightful model. This rigorous approach is paramount for the successful application of computational methods in the discovery and development of novel therapeutics targeting proteins like the monoamine transporters.
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